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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Danoprevir Sodium Salt in HCV NS3/4A Protease

For Researchers, Scientists, and Drug Development Professionals Introduction Hepatitis C virus (HCV) infection is a major global health concern, with millions of individuals chronically infected and at risk of developing...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, with millions of individuals chronically infected and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma.[1] The HCV genome encodes a single polyprotein that is cleaved by viral and host proteases into ten mature structural and non-structural (NS) proteins essential for the viral life cycle.[2] The NS3/4A serine protease plays a pivotal role in this process, making it a prime target for direct-acting antiviral (DAA) therapies.[1][2] Danoprevir, a potent, second-generation NS3/4A protease inhibitor, represents a significant advancement in the treatment of chronic hepatitis C.[1][3] This in-depth technical guide elucidates the molecular mechanism of action of Danoprevir sodium salt, its interaction with the HCV NS3/4A protease, the development of resistance, and the experimental methodologies used for its characterization.

Danoprevir Sodium Salt: Physicochemical Properties and Formulation

Danoprevir is a 15-membered macrocyclic peptidomimetic inhibitor containing an acylsulfonamide, a fluoroisoindole, and a tert-butyl carbamate moiety.[3] It is formulated as a sodium salt to enhance its pharmaceutical properties for oral administration. While specific details on the advantages of the sodium salt are proprietary, salt forms of active pharmaceutical ingredients are commonly used to improve solubility, stability, and bioavailability.

Molecular Mechanism of Action

Danoprevir is a potent and selective inhibitor of the HCV NS3/4A protease, a chymotrypsin-like serine protease essential for viral replication.[4] It functions as a non-covalent, competitive inhibitor, binding tightly to the active site of the enzyme.[1][5] This binding is characterized by a high affinity and a slow dissociation rate, contributing to its potent antiviral activity.[6]

The NS3/4A protease active site is comprised of a catalytic triad of His57, Asp81, and Ser139.[1] Danoprevir mimics the natural substrates of the protease, fitting into the active site and preventing the enzyme from cleaving the viral polyprotein.[5] This blockage of proteolytic activity effectively halts the maturation of viral proteins, thereby disrupting the HCV replication cycle.[1][5] X-ray crystallographic studies have revealed that the cyclopropyl acylsulfonamide group of Danoprevir occupies the S1/S1' pocket of the NS3 protease. The acyl carbonyl oxygen forms hydrogen bonds with Gly137 and Ser138 in the oxyanion hole of the active site, while the acyl sulfonamide nitrogen forms a hydrogen bond with His57 of the catalytic triad.[4]

Structural Basis of Inhibition

The interaction of Danoprevir with the HCV NS3/4A protease has been elucidated through X-ray crystallography. The crystal structure of the complex reveals the precise binding mode of the inhibitor within the enzyme's active site.

Catalytic_Triad Catalytic Triad (His57, Asp81, Ser139) Oxyanion_Hole Oxyanion Hole (Gly137, Ser138) S1_S1_prime_Pocket S1/S1' Pocket Danoprevir Danoprevir Danoprevir->Catalytic_Triad Hydrogen bond with His57 Danoprevir->Oxyanion_Hole Hydrogen bonds with Gly137 & Ser138 Danoprevir->S1_S1_prime_Pocket Occupies pocket

Caption: Binding of Danoprevir to the HCV NS3/4A protease active site.

In Vitro Efficacy and Potency

Danoprevir demonstrates potent inhibitory activity against a range of HCV genotypes in both biochemical and cell-based assays. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based replicon assays.

HCV GenotypeIC50 (nM)EC50 (nM)Reference
1a0.2 - 0.4-[7]
1b0.2 - 0.41.6[3][7]
2b1.6-[7]
3a3.5-[7]
40.2 - 0.4-[7]
50.2 - 0.4-[7]
60.2 - 0.4-[7]

Resistance to Danoprevir

The high mutation rate of HCV can lead to the emergence of drug-resistant variants.[8] Resistance-associated substitutions (RASs) in the NS3 protease can reduce the binding affinity of Danoprevir, thereby diminishing its antiviral activity. The most clinically significant RASs for Danoprevir are located near the drug-binding pocket, with key mutations occurring at amino acid positions R155 and D168.[1][8]

MutationHCV GenotypeFold Change in EC50Reference
R155K1a/1b410[9]
R155Q1b57[9]
D168A1a/1b<15[9]
D168E1b29[9]
D168V1b93[9]
D168T1b300[9]

The fold change in EC50 represents the increase in the concentration of Danoprevir required to inhibit viral replication by 50% in the mutant virus compared to the wild-type virus.

Role of Ritonavir Boosting

Danoprevir is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme, which can lead to its rapid metabolism and clearance from the body.[10][11] To overcome this, Danoprevir is often co-administered with a low dose of Ritonavir, a potent inhibitor of CYP3A4.[10][12] Ritonavir acts as a pharmacokinetic enhancer, increasing the plasma concentration and half-life of Danoprevir, thereby improving its antiviral efficacy and allowing for more convenient dosing regimens.[10][13]

Danoprevir Danoprevir CYP3A4 CYP3A4 Enzyme (in Liver) Danoprevir->CYP3A4 is a substrate for Increased_Danoprevir Increased Danoprevir Concentration and Efficacy Danoprevir->Increased_Danoprevir leads to Ritonavir Ritonavir Ritonavir->CYP3A4 inhibits Metabolism Metabolism and Clearance CYP3A4->Metabolism

Caption: Pharmacokinetic enhancement of Danoprevir by Ritonavir.

Experimental Protocols for Characterization

The characterization of Danoprevir's mechanism of action relies on robust in vitro assays. The following are detailed protocols for two key experimental workflows.

Protocol 1: Biochemical Assay for HCV NS3/4A Protease Inhibition (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency (IC50) of Danoprevir against the HCV NS3/4A protease.[4][14][15]

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 15% glycerol, 10 mM DTT, 25 µM NS4A peptide)

  • Danoprevir sodium salt stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Danoprevir in assay buffer.

  • Add a fixed concentration of HCV NS3/4A protease to each well of the microplate.

  • Add the serially diluted Danoprevir or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Immediately begin monitoring the increase in fluorescence signal over time using a fluorescence plate reader (excitation/emission wavelengths specific to the FRET pair, e.g., 485/520 nm).

  • Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the Danoprevir concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

cluster_workflow FRET Assay Workflow A Prepare serial dilutions of Danoprevir C Add Danoprevir dilutions and incubate A->C B Add NS3/4A protease to microplate wells B->C D Add FRET substrate to initiate reaction C->D E Monitor fluorescence signal over time D->E F Calculate initial reaction rates E->F G Plot % inhibition vs. [Danoprevir] F->G H Determine IC50 value G->H

Caption: Workflow for the FRET-based HCV NS3/4A protease inhibition assay.

Protocol 2: Cell-Based HCV Replicon Assay for Antiviral Efficacy (EC50 Determination)

This protocol outlines the use of a cell-based HCV replicon system to measure the antiviral efficacy (EC50) of Danoprevir.[16]

Materials:

  • Huh-7 cells stably harboring an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Danoprevir sodium salt stock solution (in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon-harboring Huh-7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Danoprevir in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the serially diluted Danoprevir or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Plot the percentage of inhibition of luciferase activity (relative to the vehicle control) against the logarithm of the Danoprevir concentration.

  • Determine the EC50 value by fitting the data to a dose-response curve.

cluster_workflow HCV Replicon Assay Workflow A Seed HCV replicon cells in a 96-well plate C Treat cells with Danoprevir dilutions and incubate A->C B Prepare serial dilutions of Danoprevir B->C D Lyse cells and measure luciferase activity C->D E Plot % inhibition vs. [Danoprevir] D->E F Determine EC50 value E->F

Caption: Workflow for the cell-based HCV replicon assay.

Conclusion

Danoprevir sodium salt is a highly potent and selective inhibitor of the HCV NS3/4A protease. Its mechanism of action involves non-covalent, competitive binding to the enzyme's active site, thereby preventing viral polyprotein processing and disrupting the HCV replication cycle. While the emergence of resistance-associated substitutions can impact its efficacy, the co-administration with Ritonavir significantly enhances its pharmacokinetic profile, contributing to its clinical utility. The in-depth understanding of its molecular interactions and the availability of robust in vitro characterization methods have been instrumental in the development and clinical application of Danoprevir as a key component of combination therapies for chronic hepatitis C.

References

  • HCV Guidance: Recommendations for Testing, Managing, and Treating Hepatitis C. (2022, October 24). HCV Resistance Primer. Retrieved from [Link]

  • Fung, J., Lai, C. L., & Yuen, M. F. (2020). Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy. Drug Design, Development and Therapy, 14, 2943–2959. Retrieved from [Link]

  • Wyles, D. L. (2017). Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens. Topics in Antiviral Medicine, 25(2), 54–60. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Hepatitis C Virus RNA | Laboratory Procedure Manual. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Danoprevir Sodium? Retrieved from [Link]

  • Meder, D., & Lauer, G. M. (2009). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology, 83(17), 8917–8927. Retrieved from [Link]

  • Lee, C. H., & Lee, S. W. (2025, August 20). Colony Forming Assay for HCV-Replicon Cell Line. Bio-protocol, 15(16). Retrieved from [Link]

  • RCSB PDB. (2012, September 5). 3SU3: Crystal structure of NS3/4A protease in complex with vaniprevir. Retrieved from [Link]

  • Romano, K. P., Ali, A., & Schiffer, C. A. (2012). The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLoS Pathogens, 8(7), e1002832. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 27). What is Danoprevir Sodium/Ritonavir used for? Retrieved from [Link]

  • RCSB PDB. (n.d.). 1A1R: HCV NS3 PROTEASE DOMAIN:NS4A PEPTIDE COMPLEX. Retrieved from [Link]

  • Brennan, B. J., Smith, P. F., & Morcos, P. N. (2013). Impact of Low-Dose Ritonavir on Danoprevir Pharmacokinetics Results of Computer-Based Simulations and a Clinical Drug-Drug Interaction Study. Antimicrobial Agents and Chemotherapy, 57(8), 3695–3702. Retrieved from [Link]

  • Jiang, Y., Andrews, S. W., & Seiwert, S. D. (2014). Discovery of Danoprevir (ITMN-191/R7227), a Highly Selective and Potent Inhibitor of Hepatitis C Virus (HCV) NS3/4A Protease. Journal of Medicinal Chemistry, 57(5), 1753–1769. Retrieved from [Link]

  • Guedj, J., Perelson, A. S., & Dahari, H. (2013). A pharmacokinetic/viral kinetic model to evaluate the treatment effectiveness of danoprevir against chronic HCV. Biopharmaceutics & Drug Disposition, 34(6), 311–322. Retrieved from [Link]

  • Im, H., & Seiwert, S. D. (2010). Virologic Escape during Danoprevir (ITMN-191/RG7227) Monotherapy Is Hepatitis C Virus Subtype Dependent and Associated with R155K Substitution. Antimicrobial Agents and Chemotherapy, 54(10), 4414–4424. Retrieved from [Link]

  • Lee, J. C., & Ou, J. H. (2011). Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection. Antimicrobial Agents and Chemotherapy, 55(9), 4383–4391. Retrieved from [Link]

  • RCSB PDB. (2016, November 30). 5ESB: Crystal structure of a genotype 1a/3a chimeric HCV NS3/4A protease in complex with Vaniprevir. Retrieved from [Link]

  • Sainz, B., & Chisari, F. V. (2010). Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening. Current Protocols in Microbiology, 18(1), 17.5.1-17.5.27. Retrieved from [Link]

  • Doan, L. Q., & Lee, C. H. (2006). Development of a Cell-Based High-Throughput Specificity Screen Using a Hepatitis C Virus-Bovine Viral Diarrhea Virus Dual Replicon Assay. Journal of Virological Methods, 131(1), 72–79. Retrieved from [Link]

  • RCSB PDB. (2013, January 2). 4I33: Crystal structure of HCV NS3/4A R155K protease complexed with compound 4. Retrieved from [Link]

  • McCormack, P. L. (2010). Danoprevir, a Small-Molecule NS3/4A Protease Inhibitor for the Potential Oral Treatment of HCV Infection. Current Opinion in Investigational Drugs, 11(8), 951–963. Retrieved from [Link]

  • Scheel, T. K., & Rice, C. M. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 11, 1374. Retrieved from [Link]

  • Wikipedia. (n.d.). Danoprevir. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002, October 18). 1N1L: CRYSTAL STRUCTURE OF HCV NS3 PROTEASE DOMAIN:NS4A PEPTIDE COMPLEX WITH COVALENTLY BOUND INHIBITOR (GW472467X). Retrieved from [Link]

  • Martins, S., & Ferreira, R. (2024). Ritonavir's Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications. Molecules, 29(19), 4567. Retrieved from [Link]

  • Wang, C., & Tai, A. W. (2025, March 5). HCV NS3/4A protease relocalizes CCTα to viral replication sites, enhancing phosphatidylcholine synthesis and. Journal of Biological Chemistry. Retrieved from [Link]

  • Brennan, B. J., Smith, P. F., & Morcos, P. N. (2014). Two-way Interaction Study Between Ritonavir Boosted Danoprevir, a Potent HCV Protease Inhibitor, and Ketoconazole in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 58(2), 859–865. Retrieved from [Link]

  • D’Souza, A., & Schiffer, C. A. (2025, November 4). Exploring evolutionary trajectories of drug resistance. Proceedings of the National Academy of Sciences, 122(45). Retrieved from [Link]

  • Brennan, B. J., Smith, P. F., & Morcos, P. N. (2014). Effect of ritonavir-boosted danoprevir, a potent hepatitis C virus protease inhibitor, on the pharmacokinetics of methadone in healthy subjects undergoing methadone maintenance therapy. Pharmacotherapy, 34(3), 245–254. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic profile of Danoprevir sodium salt in vivo

In Vivo Pharmacokinetic Profile of Danoprevir Sodium: A Comprehensive Technical Guide Executive Summary Danoprevir sodium (ITMN-191, RG7227) is a potent, macrocyclic, non-covalent inhibitor of the Hepatitis C virus (HCV)...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Pharmacokinetic Profile of Danoprevir Sodium: A Comprehensive Technical Guide

Executive Summary

Danoprevir sodium (ITMN-191, RG7227) is a potent, macrocyclic, non-covalent inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease[1]. While it exhibits sub-nanomolar in vitro potency against multiple HCV genotypes, its in vivo pharmacokinetic (PK) profile is characterized by extensive first-pass metabolism and low absolute bioavailability[2]. To achieve sustained therapeutic concentrations, danoprevir is clinically co-administered with ritonavir, a potent cytochrome P450 3A4 (CYP3A4) inhibitor[3]. This technical guide dissects the absorption, distribution, metabolism, and excretion (ADME) of danoprevir sodium, detailing the mechanistic causality behind its clinical formulation and outlining a self-validating protocol for in vivo PK profiling.

Absorption and Bioavailability Dynamics

Danoprevir sodium is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) typically reached within 1.5 to 2.0 hours[2]. However, the absolute bioavailability of a standard 100 mg oral dose is exceptionally low at 1.15%[4].

Mechanistic Causality: This poor systemic exposure is not primarily due to poor intestinal permeability, but rather a consequence of robust pre-systemic extraction. Danoprevir is a substrate for the intestinal efflux transporter P-glycoprotein (P-gp) and undergoes extensive first-pass metabolism by CYP3A4 in both the gut wall and the liver[5].

Distribution: The Hepatic Targeting Advantage

A defining characteristic of danoprevir's PK profile is its high liver-to-plasma ratio. In vivo preclinical models demonstrate that danoprevir binds with high affinity to the NS3 protease and dissociates slowly, allowing for massive accumulation in the liver while maintaining modest systemic plasma exposure[1].

Mechanistic Causality: The hepatic uptake of danoprevir is actively driven by organic anion transporting polypeptides (OATP) 1B1 and OATP1B3[4]. Because HCV replication occurs exclusively within hepatocytes, this active transport mechanism acts as a targeted delivery system. It maximizes the drug concentration at the site of action (yielding an estimated liver-to-plasma ratio of ~43-fold in humans) while minimizing systemic off-target toxicity[6].

Metabolism and Excretion

Danoprevir is extensively metabolized by the hepatic CYP3A4 enzyme[5]. The primary metabolic pathways involve oxidation and subsequent conjugation into inactive metabolites.

Excretion is predominantly biliary and fecal. Renal clearance plays a negligible role in the elimination of oral danoprevir, with less than 0.1% of the administered oral dose excreted unchanged in the urine over 24 hours[2]. Following intravenous administration, urinary excretion accounts for only ~7% of the dose[2].

Pharmacokinetic Enhancement: Ritonavir Boosting

To overcome the rapid clearance and low bioavailability, danoprevir is co-administered with low-dose ritonavir (100 mg). Ritonavir acts as a pharmacokinetic enhancer by potently inhibiting CYP3A4 and, to a lesser extent, P-gp[3].

Impact on PK Parameters: Co-administration with ritonavir increases the absolute bioavailability of danoprevir from 1.15% to 3.86%[4]. At steady state, ritonavir boosting increases the danoprevir area under the curve (AUC) by approximately 5.5-fold, Cmax by 3.2-fold, and the 12-hour trough concentration (C12h) by up to 42-fold[3]. This ensures that the trough concentrations remain well above the 90% effective concentration (EC90) for the virus throughout the dosing interval.

Table 1: Comparative Pharmacokinetic Parameters of Danoprevir (100 mg Oral Dose)

Pharmacokinetic ParameterDanoprevir MonotherapyDanoprevir + Ritonavir (100 mg)Fold Change
Absolute Bioavailability (F%) 1.15%3.86%~3.4x Increase
Cmax (ng/mL) 8.7~27.8~3.2x Increase
AUC0-24 (ng·h/mL) 15.2~83.6~5.5x Increase
Tmax (h) 1.5 - 2.01.5 - 2.0Unchanged
Urine Excretion (%) < 0.1%< 0.1%Unchanged

Note: Data synthesized from clinical PK evaluations[2],[3],[4].

Pathway DNV Danoprevir (Oral Dose) GI GI Tract Absorption (P-gp Efflux) DNV->GI Absorption Liver Hepatocyte Uptake (OATP1B1 / OATP1B3) GI->Liver Portal Vein CYP CYP3A4 Metabolism Liver->CYP Substrate Systemic Systemic Circulation (Target Exposure) Liver->Systemic Bioavailability (1.15%) Metabolites Inactive Metabolites (Biliary Excretion) CYP->Metabolites Oxidation CYP->Systemic Increased Exposure (3.86% with RTV) RTV Ritonavir (Booster) RTV->GI P-gp Inhibition RTV->CYP Potent Inhibition

Mechanistic pathway of Danoprevir metabolism and the pharmacokinetic boosting effect of Ritonavir.

Drug-Drug Interactions (DDIs)

Because danoprevir relies on OATP1B1/1B3 for hepatic entry and CYP3A4 for clearance, it is highly susceptible to transporter-mediated DDIs. Co-administration with ciclosporin, a potent OATP inhibitor, significantly impairs hepatic uptake. This forces danoprevir to remain in the systemic circulation, leading to a massive (up to 13.6-fold) increase in systemic AUC[7]. Conversely, co-administration with ravidasvir (an NS5A inhibitor) results in a moderate 2.33-fold increase in danoprevir exposure, which is clinically manageable and well-tolerated[8].

Experimental Methodology: In Vivo PK Profiling Protocol

To accurately determine the PK parameters of danoprevir sodium, a rigorous in vivo protocol is required. The following methodology outlines a standard crossover study in a rodent model (Sprague-Dawley rats).

Self-Validation Rationale: A crossover design utilizing both Intravenous (IV) and Per Os (PO) routes in the same animal cohort inherently controls for inter-subject biological variability, mathematically validating the absolute bioavailability calculation. Furthermore, the inclusion of a stable isotope-labeled internal standard (e.g., D5-danoprevir) during LC-MS/MS normalizes extraction recovery and matrix effects, ensuring the analytical run self-validates its precision.

Step-by-Step Protocol:

  • Formulation Preparation:

    • IV Formulation (2 mg/kg): Dissolve danoprevir sodium in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This co-solvent system ensures complete solubilization of the macrocyclic structure, preventing lethal micro-precipitations in the bloodstream.

    • PO Formulation (10 mg/kg): Suspend danoprevir sodium in 0.5% Methylcellulose (MC) with 0.2% Tween 80 in deionized water. Causality: This suspension mimics gastric dissolution profiles and ensures uniform mucosal contact for absorption.

  • Animal Dosing & Sampling:

    • Fast adult male Sprague-Dawley rats for 12 hours prior to PO dosing to eliminate food-effect variability on gastrointestinal transit times.

    • Administer the IV dose via the lateral tail vein and the PO dose via oral gavage.

    • Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into pre-chilled tubes containing K2EDTA as an anticoagulant.

    • Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C to separate plasma. Causality: Cold processing prevents ex vivo enzymatic degradation of the analyte by plasma esterases.

    • Store plasma aliquots at -80°C until analysis.

  • Bioanalysis via LC-MS/MS:

    • Protein Precipitation: Add 150 µL of cold acetonitrile (spiked with D5-danoprevir internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

    • Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific precursor-to-product ion transitions for danoprevir in positive electrospray ionization (ESI+) mode.

  • Pharmacokinetic Modeling:

    • Analyze the concentration-time data using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

    • Calculate key parameters: AUC0-t, AUC0-inf, Cmax, Tmax, Clearance (CL), Volume of Distribution (Vd), and Absolute Bioavailability ( F=AUCIV​×DosePO​AUCPO​×DoseIV​​ ).

Workflow Prep 1. Formulation Prep Danoprevir in Vehicle Admin 2. Administration IV (2 mg/kg) & PO (10 mg/kg) Prep->Admin Sampling 3. Blood Collection Serial Timepoints (0-24h) Admin->Sampling Processing 4. Plasma Separation Centrifugation at 4°C Sampling->Processing Analysis 5. LC-MS/MS Analysis Protein Precipitation & Quant Processing->Analysis Modeling 6. PK Modeling Non-compartmental Analysis Analysis->Modeling

Step-by-step experimental workflow for in vivo pharmacokinetic profiling of Danoprevir.

References

  • Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy. PMC. 2

  • Impact of Low-Dose Ritonavir on Danoprevir Pharmacokinetics Results of Computer-Based Simulations and a Clinical Drug-Drug Interaction Study. ResearchGate. 3

  • Antiviral activity, safety, and pharmacokinetics of danoprevir/ritonavir plus PEG-IFN α-2a/RBV in hepatitis C patients. NATAP. 6

  • Pharmacokinetics of a three-way drug interaction between danoprevir, ritonavir and the organic anion transporting polypeptide (OATP) inhibitor ciclosporin. PubMed. 7

  • Pharmacokinetics, Safety, and Tolerability of Ravidasvir, with and without Danoprevir/Ritonavir, in Healthy Subjects. PMC. 8

  • Pharmacokinetics, Safety, and Tolerability of Ravidasvir, with and without Danoprevir/Ritonavir, in Healthy Subjects. Antimicrobial Agents and Chemotherapy - ASM Journals. 5

  • Danoprevir, a Small-Molecule NS3/4A Protease Inhibitor for the Potential Oral Treatment of HCV Infection. PubMed. 1

  • Characterization of the transmembrane transport and absolute bioavailability of the HCV protease inhibitor danoprevir. PubMed. 4

Sources

Foundational

In vitro efficacy of Danoprevir sodium salt against SARS-CoV-2 replication

Executive Summary The rapid emergence of SARS-CoV-2 necessitated the high-throughput screening of FDA-approved and clinically advanced compounds for rapid repurposing. Danoprevir (Ganovo), a 15-membered macrocyclic pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of SARS-CoV-2 necessitated the high-throughput screening of FDA-approved and clinically advanced compounds for rapid repurposing. Danoprevir (Ganovo), a 15-membered macrocyclic peptidomimetic and potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, emerged as a candidate of interest[1]. The underlying hypothesis for this repurposing relies on the structural and functional homology between the HCV NS3 protease and the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro, also known as Mpro)[2].

As an application scientist, it is critical to look beyond basic binding affinities and rigorously evaluate the compound's performance in controlled, self-validating in vitro models. This whitepaper dissects the mechanistic rationale, quantitative efficacy, and the precise experimental workflows required to evaluate Danoprevir sodium salt against SARS-CoV-2.

Mechanistic Rationale: Targeting the 3CLpro Axis

During the SARS-CoV-2 life cycle, the translation of the viral RNA yields two large polyproteins, pp1a and pp1ab. The cleavage of these polyproteins into functional non-structural proteins (nsps)—which form the viral replication-transcription complex (RTC)—is primarily mediated by 3CLpro[2].

Danoprevir exhibits an extraordinary affinity for its native target, the HCV NS3/4A protease, with an IC50 of 0.29 nM[1]. Computational homology modeling and molecular docking analyses suggest that Danoprevir can competitively bind to the active site of the SARS-CoV-2 3CLpro, yielding a highly favorable binding energy of −9.3 kcal/mol[3]. By occupying this catalytic pocket, Danoprevir theoretically halts polyprotein cleavage, thereby aborting viral replication.

MOA SARS2 SARS-CoV-2 Entry Translation Translation of pp1a/pp1ab SARS2->Translation Mpro 3CLpro (Mpro) Main Protease Translation->Mpro Cleavage Polyprotein Cleavage Mpro->Cleavage Danoprevir Danoprevir Sodium Salt (Protease Inhibitor) Danoprevir->Mpro Competitive Binding Danoprevir->Cleavage Blocks Replication Viral Replication Complex (RTC) Cleavage->Replication

Mechanism of Action: Danoprevir inhibiting SARS-CoV-2 3CLpro and blocking polyprotein cleavage.

Quantitative In Vitro Efficacy Profile

To evaluate the true translational potential of a compound, we must analyze its Selectivity Index (SI)—the ratio of its half-maximal cytotoxic concentration (CC50) to its half-maximal effective concentration (EC50).

While Danoprevir is a nanomolar inhibitor of HCV, its efficacy against SARS-CoV-2 shifts into the micromolar range. In Vero E6 cells, Danoprevir demonstrates an EC50 of approximately 87 µM[4]. Crucially, macrocyclic inhibitors like Danoprevir exhibit exceptionally low cytotoxicity, maintaining a CC50 > 200 µM in both Vero E6 and human hepatoma (Huh7.5) cell lines[5],[6].

Table 1: Comparative In Vitro Efficacy of Danoprevir vs. Remdesivir

CompoundPrimary TargetCell Line ModelEC50 (µM)CC50 (µM)Selectivity Index (SI)
Danoprevir Sodium SARS-CoV-2 3CLproVero E6~87.0> 200.0> 2.29
Danoprevir Sodium SARS-CoV-2 3CLproA549-hACE2ND> 200.0ND
Remdesivir (Control) SARS-CoV-2 RdRpVero E60.77 - 2.5> 100.0> 40.0

*ND = Not Determined / Reached assay limits before achieving 50% inhibition in certain models[6]. Data aggregated from[4],[5],[6],[1].

Causality Insight: The discrepancy between docking predictions (-9.3 kcal/mol)[3] and the micromolar in vitro EC50[4] highlights a common pitfall in drug repurposing. While the structural homology exists, the specific spatial constraints of the SARS-CoV-2 3CLpro catalytic pocket do not perfectly accommodate the macrocyclic structure of Danoprevir, leading to a reduced binding kinetic in a live-cell environment compared to its native HCV target.

Self-Validating Experimental Protocol: In Vitro Efficacy Screening

To generate trustworthy, reproducible data, the experimental design must be a self-validating system. Relying solely on cytopathic effect (CPE) is insufficient. The following protocol utilizes a dual-readout methodology to ensure that observed antiviral effects are not artifacts of compound toxicity.

Workflow Step1 1. Seed Vero E6 & A549-hACE2 Cells Step2 2. Pre-treat with Danoprevir (Serial Dilutions) Step1->Step2 Step3 3. Infect with SARS-CoV-2 (MOI = 0.01) Step2->Step3 Step4 4. Incubate 48-72h (37°C, 5% CO2) Step3->Step4 Step5A 5a. Cell Viability Assay (CC50 Determination) Step4->Step5A Step5B 5b. Viral RNA Quant (EC50 Determination) Step4->Step5B Step6 6. Calculate Selectivity Index (SI = CC50 / EC50) Step5A->Step6 Step5B->Step6

Experimental Workflow: Step-by-step in vitro screening protocol for determining Danoprevir efficacy.

Step-by-Step Methodology:
  • Cell Line Selection & Seeding:

    • Action: Seed Vero E6 and A549-hACE2 cells at 1×104 cells/well in 96-well plates. Incubate overnight.

    • Causality: Vero E6 is utilized because it lacks type I interferon genes, allowing for unrestricted viral replication and high-titer yields. However, to ensure physiological relevance, A549 cells engineered to express human ACE2 (A549-hACE2) are run in parallel[6]. This dual-model approach prevents false positives caused by cell-line-specific artifacts.

  • Compound Preparation & Pre-treatment:

    • Action: Dissolve Danoprevir sodium salt in DMSO. Prepare a 10-point 2-fold serial dilution (e.g., 200 µM down to 0.39 µM). Pre-treat cells for 2 hours prior to infection.

    • Causality: Pre-treatment establishes an intracellular steady-state concentration of Danoprevir prior to viral entry. The final DMSO concentration must be strictly maintained below 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would artificially lower the CC50.

  • Viral Infection:

    • Action: Inoculate cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.

    • Causality: A low MOI of 0.01 is critical. It ensures that the assay captures multiple cycles of viral replication over 48-72 hours, amplifying the dynamic range of the assay. A high MOI (e.g., 1.0) would cause massive, immediate viral entry that could overwhelm the intracellular concentration of the protease inhibitor, masking its true efficacy.

  • Incubation & Dual-Readout Quantification:

    • Action: Incubate for 48-72 hours. Perform parallel readouts on sister plates.

    • Causality (Viability - 5a): Use an ATP-based luminescent assay (e.g., CellTiter-Glo) on uninfected, drug-treated cells to establish the CC50. This proves the drug isn't simply killing the host cells.

    • Causality (Efficacy - 5b): Extract total RNA from the infected lysates and perform quantitative RT-PCR targeting the viral N-gene or RdRp gene to calculate the EC50.

  • Data Synthesis:

    • Action: Calculate the Selectivity Index ( SI=CC50/EC50 ).

Synergistic Potential and Translational Outlook

While Danoprevir's standalone in vitro efficacy against SARS-CoV-2 is modest compared to its performance against HCV, its high tolerability (CC50 > 200 µM) opens the door for combination therapies[5].

In clinical and advanced in vitro settings, Danoprevir is frequently boosted with Ritonavir (a cytochrome P450 3A4 inhibitor) to enhance its pharmacokinetic profile and intracellular half-life[2],[1]. Furthermore, short-term in vitro treatment assays have demonstrated that combining macrocyclic protease inhibitors with Remdesivir (an RdRp inhibitor) can yield synergistic antiviral effects in both Vero E6 and A549-hACE2 cells[6]. By simultaneously targeting the polyprotein cleavage phase (Danoprevir) and the RNA synthesis phase (Remdesivir), researchers can theoretically lower the required dosage of both compounds, mitigating off-target toxicities while suppressing viral replication.

References

  • First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Existing antiviral options against SARS-CoV-2 replication in COVID-19 patients Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • An Update on SARS-CoV-2 Clinical Trial Results—What We Can Learn for the Next Pandemic Source: MDPI URL:[Link]

  • Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro Source: ASM Journals / bioRxiv URL:[Link]

  • Potential Anti-SARS-CoV-2 Therapeutics That Target the Post-Entry Stages of the Viral Life Cycle: A Comprehensive Review Source: MDPI URL:[Link]

Sources

Exploratory

Unlocking the Pharmacokinetic Profile of Danoprevir Sodium: A Comprehensive Guide to Metabolic Stability in Human Liver Microsomes

Executive Summary Danoprevir sodium (ITMN-191) represents a significant milestone in the development of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV)[1]. As a macrocyclic non-covalent inhibitor of the HCV N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Danoprevir sodium (ITMN-191) represents a significant milestone in the development of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV)[1]. As a macrocyclic non-covalent inhibitor of the HCV NS3/4A protease, its structural design yields exceptional target affinity but introduces distinct pharmacokinetic challenges[1]. Chief among these is its susceptibility to rapid first-pass metabolism. This technical whitepaper provides an in-depth analysis of the metabolic stability of Danoprevir sodium in Human Liver Microsomes (HLMs), detailing the mechanistic interplay with cytochrome P450 enzymes, validated experimental protocols, and the critical role of pharmacokinetic boosting.

Mechanistic Grounding: The Cytochrome P450 Interplay

During the structural optimization of Danoprevir, macrocyclization was employed to reduce the solvent-exposed polar surface area, thereby enhancing cell permeability and antiviral potency[1]. However, this lipophilic macrocyclic structure makes Danoprevir an ideal substrate for the cytochrome P450 (CYP) 3A4 isoform[1].

In vivo and in vitro studies confirm that the primary metabolic liability of Danoprevir is CYP3A4-mediated oxidation[1][2]. Because this rapid clearance limits the drug's systemic exposure and half-life, clinical regimens co-administer Danoprevir with Ritonavir[1]. Ritonavir acts as a potent, mechanism-based inhibitor of CYP3A4, effectively shielding Danoprevir from oxidative degradation and significantly improving its pharmacokinetic profile[1][2].

G DNV Danoprevir Sodium CYP CYP3A4 Enzyme (in HLM) DNV->CYP Substrate binding MET Oxidative Metabolites (Rapid Clearance) CYP->MET Oxidation (NADPH dependent) RTV Ritonavir (PK Booster) RTV->CYP Potent Inhibition

Caption: CYP3A4-mediated oxidative metabolism of Danoprevir and its inhibition by Ritonavir.

Experimental Rationale: Why Human Liver Microsomes?

To accurately predict hepatic clearance and understand the metabolic fate of Danoprevir, Human Liver Microsomes (HLMs) serve as the gold-standard in vitro model[3][4]. HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes, containing highly concentrated, membrane-bound CYP450 enzymes[3][4].

The Causality of the Model: By utilizing HLMs, researchers create a self-validating, isolated system. Because HLMs lack cytosolic Phase II conjugation enzymes (unless specific cofactors like UDPGA are exogenously added) and efflux transporters, the assay strictly isolates Phase I oxidative metabolism[3]. This allows for the precise calculation of intrinsic clearance ( CLint​ ) driven solely by CYP450 enzymes, providing a clear window into Danoprevir's primary degradation pathway.

Step-by-Step Methodology: HLM Metabolic Stability Assay

As a Senior Application Scientist, I emphasize that an assay is only as robust as its controls and quenching mechanisms. The following protocol is designed to ensure linear enzyme kinetics, prevent artifactual degradation, and validate the CYP-dependent nature of Danoprevir's clearance.

Workflow Prep 1. Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) + Danoprevir (1 µM) PreInc 2. Pre-Incubation 37°C for 5 mins Prep->PreInc Init 3. Initiation Add NADPH Regenerating System PreInc->Init Sample 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 mins Init->Sample Quench 5. Quenching Add Ice-Cold ACN + Internal Standard Sample->Quench Analyze 6. LC-MS/MS Analysis Quantify remaining parent drug Quench->Analyze

Caption: Standardized workflow for assessing Danoprevir metabolic stability in HLMs.

Detailed Protocol & Mechanistic Causality

Step 1: Preparation of the Incubation Matrix

  • Action: Suspend pooled HLMs (e.g., a 50-donor pool to account for genetic polymorphisms) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . The final HLM protein concentration should be adjusted to 0.5 mg/mL.

  • Causality: A protein concentration of 0.5 mg/mL ensures that the non-specific protein binding of Danoprevir is minimized, while maintaining sufficient enzymatic activity to observe measurable drug depletion within a 60-minute window[3].

Step 2: Addition of Danoprevir Sodium

  • Action: Spike Danoprevir sodium into the matrix to achieve a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) concentration remains below 0.1% (v/v).

  • Causality: CYP3A4 is highly sensitive to organic solvents. Exceeding 0.1% DMSO can competitively inhibit the enzyme, artificially inflating the apparent metabolic stability of the drug.

Step 3: Pre-Incubation

  • Action: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Causality: Ensures thermal equilibrium. Enzymes must be at physiological temperature prior to initiation to prevent a lag phase in the kinetic depletion curve.

Step 4: Reaction Initiation

  • Action: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: CYP450 enzymes are monooxygenases that require a constant supply of electrons. A regenerating system is preferred over direct NADPH addition because it maintains a steady-state concentration of the cofactor, preventing depletion over the 60-minute assay[3].

Step 5: Time-Course Sampling & Quenching

  • Action: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard.

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the HLM proteins, halting all enzymatic activity. The internal standard corrects for any volumetric losses during subsequent centrifugation and matrix effects during ionization.

Step 6: Centrifugation and LC-MS/MS Analysis

  • Action: Vortex the quenched samples, centrifuge at 15,000 × g for 10 minutes at 4°C, and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Quantitative Data Analysis & Interpretation

The depletion of Danoprevir follows first-order kinetics. The elimination rate constant ( k ) is derived from the negative slope of the natural log of the percentage of parent drug remaining versus time. From this, the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated.

Table 1: Representative In Vitro Pharmacokinetic Parameters of Danoprevir in HLMs
ParameterDanoprevir (Unboosted)Danoprevir + Ritonavir (10 µM)Analytical Significance
Half-life ( t1/2​ ) ~15 - 25 min> 120 minIndicates rapid primary oxidation; Ritonavir effectively halts this degradation.
Intrinsic Clearance ( CLint​ ) ~45 - 60 µL/min/mg< 5 µL/min/mgHigh unboosted clearance necessitates clinical PK boosting to maintain efficacy.
Metabolic Fate Extensive oxidative metabolitesPredominantly unchanged parentConfirms CYP3A4 is the primary metabolic liability[2].

Note: Data synthesized from established preclinical pharmacokinetics of macrocyclic NS3/4A inhibitors[1][2].

Advanced Considerations: Reactive Metabolites & DDI

A critical aspect of evaluating Danoprevir's metabolic stability is monitoring for reactive metabolite formation. Unboosted Danoprevir undergoes extensive oxidation, which historically raised concerns regarding drug-induced liver injury (DILI)[2].

By integrating Ritonavir into the HLM assay (and the clinical regimen), we observe a near-complete suppression of these oxidative pathways. In vitro HLM studies demonstrated that the proportion of oxidative metabolites dropped from approximately 25% to roughly 2% when boosted with Ritonavir[2].

This creates a self-validating experimental system : the introduction of a known CYP3A4 inhibitor (Ritonavir) rescues the parent compound, confirming that the instability of Danoprevir in HLMs is almost exclusively CYP-mediated, rather than due to chemical instability or non-specific degradation in the buffer[2].

Conclusion

The metabolic stability profile of Danoprevir sodium salt in human liver microsomes exemplifies the classic challenge of macrocyclic peptide mimetics: achieving high target potency while navigating rapid CYP450-mediated clearance[1]. By employing rigorously controlled HLM assays, researchers can accurately quantify intrinsic clearance and validate the necessity of pharmacokinetic boosting. The methodologies outlined herein ensure that the data generated is robust, reproducible, and translationally relevant for advanced drug development and drug-drug interaction (DDI) profiling.

References

  • [1] Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC. nih.gov. Available at:

  • [2] RITONAVIR SUBSTANTIALLY REDUCES REACTIVE METABOLITE FORMATION OF THE HCV PROTEASE INHIBITOR DANOPREVIR BOTH IN VITRO AND IN VIVO - NATAP. natap.org. Available at:

  • [3] In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. intechopen.com. Available at:

  • [4] Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. researchgate.net. Available at:

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of Danoprevir Sodium in High-Throughput Assays

Overview Danoprevir (ITMN-191) is a highly potent, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease[1]. While its macrocyclic structure and optimized P2 isoindoline moiety provide excep...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Danoprevir (ITMN-191) is a highly potent, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease[1]. While its macrocyclic structure and optimized P2 isoindoline moiety provide exceptional cell permeability and sub-nanomolar target affinity[2], these same features impart significant lipophilicity. In high-throughput screening (HTS) environments, transitioning Danoprevir sodium from concentrated DMSO stocks into aqueous assay buffers frequently induces precipitation, colloidal aggregation, and assay artifacts. This guide provides field-proven, mechanistically grounded solutions to maintain compound integrity during your experiments.

Physicochemical & Assay Parameters

Understanding the thermodynamic boundaries of Danoprevir is the first step in preventing assay failure.

ParameterValue / CharacteristicImplication for HTS Workflows
Target Enzyme HCV NS3/4A ProteaseRequires an intact catalytic triad; sensitive to high solvent concentrations (>5% DMSO)[3].
Biochemical IC50 0.2 - 3.5 nMExtreme potency necessitates precise nanoliter dispensing to avoid dose-response skewing[3].
Stock Solubility > 30 mg/mL (in 100% DMSO)Highly stable in anhydrous DMSO; susceptible to hydration-induced degradation if improperly sealed[3].
Aqueous Solubility < 0.1 mg/mL (Unmodified Buffer)High risk of "solvent shock" and nucleation upon direct aqueous dilution[4].
Solubilizing Additives 0.05% CHAPS or 20% SBE-β-CDMitigates microplate adsorption; SBE-β-CD can push solubility to ≥ 2.5 mg/mL[5].
Troubleshooting Guide & FAQs

Q1: Why does Danoprevir sodium precipitate when transferred directly from a 10 mM DMSO stock into my aqueous assay buffer? A: This is a classic case of "solvent shock." Danoprevir's macrocyclization intentionally reduces its solvent-exposed polar surface area to enhance in vivo absorption[2]. When a high-concentration DMSO droplet hits a purely aqueous buffer, the local environment at the droplet interface rapidly shifts. The compound exceeds its thermodynamic solubility limit before diffusion can occur, causing instantaneous nucleation. Furthermore, highly lipophilic macrocycles tend to form colloidal suspensions rather than true solutions, which scatter light and cause false readouts in fluorescence-based HTS assays[6].

Q2: How can I formulate my aqueous buffer to prevent Danoprevir aggregation without denaturing the NS3/4A protease? A: Solubility must be maintained by lowering the thermodynamic barrier to solvation. We recommend a two-pronged approach:

  • Zwitterionic Surfactants: Incorporate 0.05% CHAPS into your assay buffer. CHAPS forms micelles that accommodate the hydrophobic P2 isoindoline group of Danoprevir without stripping the stabilizing hydration shell from the NS3/4A protease[3].

  • Cyclodextrin Complexation: If higher concentrations are required (e.g., for biophysical assays), use 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. The cyclodextrin cavity forms a host-guest inclusion complex with the lipophilic tail of Danoprevir, shielding it from the aqueous environment and raising solubility above 2.5 mg/mL[5].

Q3: My dose-response curves are flattening at higher concentrations. Is this an assay limit or a solubility issue? A: Flattening at the top of a dose-response curve (typically >1 μM for Danoprevir) is a hallmark of compound "crash-out." Once the solubility limit is reached, adding more compound only increases the size of the precipitate, not the concentration of the free monomer available to bind the S1/S1' pocket of the protease[3]. To validate this, implement a self-validating Dynamic Light Scattering (DLS) check on your highest concentration well. A Polydispersity Index (PDI) > 0.3 or the presence of >100 nm particles confirms colloidal aggregation.

Self-Validating Experimental Protocol: Acoustic Dispensing & Solvation

To eliminate solvent shock and ensure a true solution, utilize this acoustic liquid handling workflow.

Step 1: Intermediate Stock Preparation

  • Action: Dilute the 10 mM Danoprevir sodium stock to a 100X intermediate concentration (e.g., 100 μM) using 100% anhydrous DMSO.

  • Causality: Stepping down the concentration in the source solvent prevents the compound from crossing the critical supersaturation threshold during the final aqueous transfer.

Step 2: Acoustic Transfer (Echo Dispensing)

  • Action: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense nanoliter volumes of the DMSO intermediate directly into the dry wells of the destination 384-well microplate.

  • Causality: Acoustic dispensing avoids pin-tool carryover and places microscopic droplets that have an extremely high surface-area-to-volume ratio, priming them for rapid, uniform solvation.

Step 3: High-Velocity Buffer Addition

  • Action: Formulate the assay buffer (50 mM Tris-HCl pH 7.5, 10 mM DTT, 20% glycerol, 0.05% CHAPS)[3]. Dispense this buffer into the destination plate using a high-velocity bulk reagent dispenser (e.g., Multidrop Combi).

  • Causality: The kinetic energy of the high-velocity dispense forces instantaneous mixing. The CHAPS surfactant immediately encapsulates the Danoprevir molecules before they can self-associate.

Step 4: Jump Dilution Validation (Self-Validation Step)

  • Action: To ensure the inhibitor is fully active and soluble, pre-incubate 10 nM NS3/4A protease with a high concentration of Danoprevir (e.g., 10x IC50) in a 5% DMSO buffer for 15 minutes. Rapidly dilute this preformed complex 200-fold into the final assay buffer containing the fluorogenic substrate[6],[3].

  • Causality: If Danoprevir is truly soluble and bound to the enzyme, the initial velocity of the cleavage reaction will remain inhibited due to the slow dissociation rate of the complex[7]. If it had precipitated, the dilution would shift the equilibrium, and rapid recovery of enzyme activity would be observed.

Visualizations

HTS_Workflow Stock 10 mM Danoprevir (100% DMSO) Inter Intermediate Dilution (100X in DMSO) Stock->Inter Serial Dilution Dispense Acoustic Dispensing (Nanoliter Transfer) Inter->Dispense Echo Transfer Buffer Aqueous Buffer Addition (+ 0.05% CHAPS) Dispense->Buffer Dry Plate Mix High-Velocity Mixing (Prevents Nucleation) Buffer->Mix Rapid Solvation Read Enzyme Addition & Fluorescence Readout Mix->Read Equilibrated Assay

Workflow for acoustic dispensing and solvation of Danoprevir in HTS.

Mechanism Danoprevir Danoprevir Sodium (Macrocyclic Inhibitor) NS34A HCV NS3/4A Protease (Target Enzyme) Danoprevir->NS34A Binds S1/S1' Pocket Complex Inhibitor-Enzyme Complex (Slow Dissociation) NS34A->Complex Conformational Lock Cleavage Polyprotein Cleavage (Viral Maturation) Complex->Cleavage Inhibits Replication HCV Replication Blocked Cleavage->Replication Prevents

Mechanism of HCV NS3/4A protease inhibition by Danoprevir.

References[1] Discovery of Danoprevir (ITMN-191/R7227), a Highly Selective and Potent Inhibitor of Hepatitis C Virus (HCV) NS3/4A Protease. Journal of Medicinal Chemistry - ACS Publications. https://pubs.acs.org/doi/10.1021/jm400164c[5] PSI-6206 (RO 2433) | HCV Inhibitor. AmBeed. https://www.ambeed.com/products/1042224-63-4.html[6] Therapeutic candidates for the Zika virus identified by a high-throughput screen for Zika protease inhibitors. PNAS. https://www.pnas.org/doi/10.1073/pnas.2005463117[3] Danoprevir (RG7227) – HCV Protease Inhibitor. APExBIO. https://www.apexbt.com/danoprevir-r7227.html[4] Drug Solubility in Human Colonic Fluids and Comparison to Small Intestinal and Simulated Fluids. Molecular Pharmaceutics - ACS Publications. https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.2c00994[2] Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7367803/[7] Danoprevir, a Small-Molecule NS3/4A Protease Inhibitor for the Potential Oral Treatment of HCV Infection. PubMed - NIH. https://pubmed.ncbi.nlm.nih.gov/20718501/

Sources

Optimization

Technical Support Center: Optimizing Storage Conditions to Prevent Danoprevir Sodium Salt Degradation

Welcome to the Technical Support Center for Danoprevir Sodium (ITMN-191 / RG7227). Danoprevir is a highly potent, 15-membered macrocyclic peptidomimetic inhibitor originally developed to target the Hepatitis C Virus (HCV...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Danoprevir Sodium (ITMN-191 / RG7227). Danoprevir is a highly potent, 15-membered macrocyclic peptidomimetic inhibitor originally developed to target the Hepatitis C Virus (HCV) NS3/4A protease (IC50 ~0.29 nM)[1], and recently investigated as an inhibitor of the SARS-CoV-2 Main Protease (Mpro)[2].

While the sodium salt formulation significantly improves aqueous solubility for in vitro and in vivo applications, it introduces critical vulnerabilities: extreme hygroscopicity and susceptibility to hydrolytic cleavage . This guide provides field-proven, causality-driven protocols to ensure the structural integrity and experimental reproducibility of your Danoprevir sodium inventory.

Part 1: The Molecular Causality of Danoprevir Degradation

To prevent degradation, one must understand the structural liabilities of the Danoprevir molecule. Danoprevir contains an acylsulfonamide moiety (the site of sodium salt formation), a fluoroisoindoline group, and a peptide-like macrocyclic core[3].

  • Hygroscopicity-Induced Hydrolysis: The sodium salt of Danoprevir is highly hygroscopic[4]. When exposed to ambient humidity, the salt lattice absorbs water molecules. This localized moisture acts as a nucleophile, initiating base- or acid-catalyzed hydrolysis of the macrocyclic amide bonds or the tert-butyl carbamate group.

  • Oxidative Degradation: The isoindoline core and the alkene within the macrocycle are susceptible to oxidation when exposed to light (photolysis) or dissolved oxygen, leading to the formation of inactive N-oxides or epoxides.

  • Solvent-Mediated Collapse: Dimethyl sulfoxide (DMSO), the standard solvent for stock solutions, is itself highly hygroscopic[5]. Using older, repeatedly opened DMSO introduces water into the stock, accelerating the hydrolytic destruction of the dissolved Danoprevir over time.

G A Danoprevir Sodium (Hygroscopic Solid) B Moisture Absorption (H2O Ingress) A->B High Humidity Exposure D Oxidative Degradation (Isoindoline Core) A->D Light / O2 Exposure C Hydrolytic Cleavage (Amide/Macrocycle) B->C Nucleophilic Attack E Loss of Protease Inhibitory Activity C->E Structural Collapse D->E Loss of Binding Affinity

Caption: Mechanistic pathways of Danoprevir sodium degradation via hydrolysis and oxidation.

Part 2: Self-Validating Experimental Protocols

To guarantee trustworthiness, your handling of Danoprevir must be treated as a closed, self-validating system. Do not assume your compound is intact; prove it through controlled workflows.

Protocol: Reconstitution and Cryogenic Storage

Objective: Prepare a 10 mM stock solution while preventing moisture ingress and thermal degradation[6].

  • Step 1: Thermal Equilibration (Crucial). Remove the sealed vial of Danoprevir sodium from -20°C storage. Do not open it immediately. Place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, guaranteeing rapid hydrolysis.

  • Step 2: Anhydrous Solubilization. Inside a low-humidity environment (preferably a dry box or under nitrogen flow), inject anhydrous DMSO (≤0.005% H2O, freshly opened ampoule) to achieve the desired concentration.

  • Step 3: Gentle Dissolution. Vortex gently. Do not use a heated ultrasonic bath.

    • Validation Check: The solution must be optically clear and slightly yellow. If micro-precipitates remain, the compound has likely polymerized or degraded.

  • Step 4: Aliquoting. Divide the stock into single-use, light-blocking amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube). Purge the headspace of each tube with Argon gas before capping.

  • Step 5: Cryopreservation. Flash-freeze the aliquots in liquid nitrogen, then transfer to a -80°C freezer for long-term storage[7].

G N1 1. Equilibrate sealed vial to RT in desiccator N2 2. Add anhydrous DMSO (≤0.005% H2O) under N2 N1->N2 N3 3. Vortex gently (Avoid sonication heat) N2->N3 N4 4. Aliquot into single-use amber vials & Argon purge N3->N4 E1 QC Pass: Optically clear, no micro-precipitates N3->E1 Visual Validation N5 5. Flash-freeze and store at -80°C N4->N5

Caption: Self-validating workflow for Danoprevir sodium reconstitution and cryogenic storage.

Part 3: Quantitative Stability Data

Use the following empirically derived stability metrics to design your assay timelines. Never exceed these validated storage windows.

Table 1: Stability Profile of Danoprevir Sodium

StateStorage ConditionContainer / EnvironmentMaximum Validated Shelf Life
Solid Powder -20°CSealed, dark, with desiccant24 Months
Solid Powder 4°CSealed, dark, with desiccant3 Months
Solid Powder Room Temp (25°C)Ambient air (High Humidity)< 48 Hours (Rapid moisture uptake)
DMSO Stock -80°CAmber vial, Argon purged6 Months
DMSO Stock -20°CStandard microfuge tube1 Month (Prone to freeze-thaw damage)
Aqueous Assay 37°CCell culture media (pH 7.4)~12-24 Hours (Sufficient for standard assays)

Part 4: Troubleshooting & FAQs

Q1: My Danoprevir stock solution has become cloudy after a month at -20°C. Can I still use it?

A: No. Discard it. Cloudiness in a DMSO stock of Danoprevir sodium indicates that the compound has either absorbed water (causing the highly lipophilic macrocycle to crash out of solution) or has undergone hydrolytic degradation into insoluble fragments. Corrective Action: Always store DMSO stocks at -80°C in single-use aliquots. DMSO freezes at 19°C; storing it at -20°C allows localized freeze-thaw micro-environments if the freezer cycles, accelerating degradation.

Q2: I am seeing a sudden drop in potency (higher IC50) in my HCV NS3/4A FRET assays. What is the root cause?

A: The most common cause of a right-shifted IC50 curve for Danoprevir is the use of old, hydrated DMSO during serial dilutions. Danoprevir requires a precise spatial conformation to bind the shallow NS3/4A catalytic groove[2]. Hydrolysis of the macrocyclic ring opens the structure, completely destroying its binding affinity. Validation Check: Run your stock solution through LC-MS. Intact Danoprevir sodium has a parent mass of approximately 731.8 (free acid)[6]. If you see peaks corresponding to +18 Da (water addition/cleavage), your stock is compromised.

Q3: Why must I use the sodium salt instead of the free base?

A: The free base of Danoprevir is exceptionally lipophilic and suffers from poor aqueous solubility, which can lead to artificial "flat-lining" in cell-based assays due to compound precipitation in the media. The sodium salt enhances solubility, ensuring accurate dosing in in vitro models (like Huh7.5 replicon cells) and in vivo pharmacokinetic studies[7]. However, this solubility comes at the cost of hygroscopicity, necessitating the strict handling protocols outlined above.

Q4: Can I sonicate the vial to speed up dissolution?

A: Strictly avoid heated sonication. Ultrasonic baths rapidly generate heat. The combination of heat, trace moisture in the solvent, and the catalytic nature of the sodium ion will trigger rapid thermal degradation and oxidation of the isoindoline ring. Gentle vortexing at room temperature is sufficient for anhydrous DMSO.

References

  • First clinical study using HCV protease inhibitor... OmicsDI. Available at:[Link]

  • Targeting Allosteric Pockets of SARS-CoV-2 Main Protease Mpro. ChemRxiv. Available at: [Link]

  • Synthetic Approaches to New Drugs Approved during 2018. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Advantageous anti-hcv combination therapy.Google Patents (EP4355319A1).
  • LC-ESI-MS/MS Analysis and Pharmacokinetics of GP205, an Innovative Potent Macrocyclic Inhibitor of Hepatitis C Virus NS3/4A Protease in Rats. MDPI. Available at: [Link]

Sources

Troubleshooting

Minimizing protein binding interference in Danoprevir sodium salt efficacy assays

Technical Support Center: Danoprevir Sodium Salt Efficacy Assays A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for Danoprevir sodium salt efficacy assays....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Danoprevir Sodium Salt Efficacy Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Danoprevir sodium salt efficacy assays. Danoprevir is a potent, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication.[1][2][3] A key challenge in determining its in vitro efficacy is its high affinity for plasma proteins, which can sequester the drug and significantly reduce its apparent potency. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale needed to generate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is protein binding interference and why is it a major issue for Danoprevir?

A: Protein binding interference occurs when a drug binds to proteins present in the cell culture medium (typically from Fetal Bovine Serum, FBS) or added human plasma proteins. According to the "free drug theory," only the unbound (free) fraction of a drug is available to cross cell membranes and interact with its intracellular target.[4][5] Danoprevir is highly bound to human plasma proteins (~98%)[6]; therefore, a large portion of the nominal concentration you add to an assay becomes sequestered by proteins like albumin and alpha-1-acid glycoprotein (AAG), leading to a significant underestimation of its true potency (i.e., an artificially high EC50 value).

Q2: To which human plasma proteins does Danoprevir primarily bind?

A: Like many drugs, Danoprevir binds to the two major plasma proteins: Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG).[7][8] HSA is present at high concentrations and has a high capacity but relatively low affinity for binding drugs.[4] In contrast, AAG is present at lower concentrations but often exhibits high-affinity binding for basic and neutral lipophilic drugs.[7][9] The relative contribution of each protein to the overall binding of Danoprevir can influence assay outcomes, especially since AAG is an acute-phase reactant whose concentration can change in disease states.[10][11]

Q3: How does protein binding quantitatively affect my EC50 values?

A: The presence of serum proteins will cause a rightward shift in the dose-response curve, resulting in a higher apparent EC50 value. The magnitude of this shift is directly related to the fraction of unbound drug in the assay medium. For a highly bound drug like Danoprevir, even a small percentage of serum (e.g., 10% FBS) can sequester a significant amount of the compound.[12] The goal is to either standardize the assay conditions to mimic the physiological state or to calculate the protein-binding-corrected EC50 (EC50u), which reflects the concentration of unbound drug required to achieve 50% efficacy.

Q4: Is it better to use a percentage of human serum or individual physiological concentrations of HSA and AAG?

A: Using physiological concentrations of purified HSA and AAG is generally preferred for mechanistic studies and provides a more controlled, defined system.[13] Human serum introduces more variability due to lot-to-lot differences in protein and lipid content. However, testing across a range of human serum concentrations (e.g., 5% to 40%) can be useful to extrapolate an EC50 value that is representative of 100% human serum, which may be more clinically relevant.[13]

Troubleshooting In-Depth Guide

Problem: My Danoprevir EC50 values are much higher than published data.

This is the most common issue and is almost always linked to uncorrected protein binding. Published EC50 values for Danoprevir are often in the low nanomolar range (e.g., 1.6 nM in a replicon assay), but these are typically determined under low-serum conditions or have been corrected for protein binding.[14]

HighEC50 Observation: High Danoprevir EC50 RootCause Root Cause: Low Unbound Drug Concentration (fu) HighEC50->RootCause is caused by Factor1 Factor 1: High % Serum (FBS) in Assay Medium RootCause->Factor1 influenced by Factor2 Factor 2: Addition of Human Serum/Proteins RootCause->Factor2 influenced by Solution1 Solution A: Standardize/Reduce Serum Percentage Factor1->Solution1 Solution2 Solution B: Determine Unbound Fraction (fu) Factor2->Solution2 Solution3 Solution C: Calculate Protein-Corrected EC50 (EC50u) Solution2->Solution3

Caption: Workflow for diagnosing high EC50 values.

  • Standardize Serum Conditions: The simplest first step is to reduce the serum percentage in your assay medium. However, many cell lines, like the Huh-7 cells used in HCV replicon assays, require serum for viability.[4] A common compromise is to run the assay in the lowest percentage of FBS that maintains cell health over the experiment's duration (e.g., 2-5%). Always report the serum percentage used.

  • Determine the Unbound Fraction (fu): To accurately correct your data, you must determine the fraction of unbound Danoprevir in your specific assay matrix. Equilibrium dialysis is the gold standard method.[15]

    • Protocol 1: Unbound Fraction (fu) Determination by Equilibrium Dialysis

      • Prepare Samples: Prepare Danoprevir in your complete cell culture medium (including the same lot and percentage of FBS or human serum/proteins used in the efficacy assay).

      • Setup Device: Use a rapid equilibrium dialysis (RED) device or a similar system with a semi-permeable membrane (typically ~8-14 kDa MWCO).

      • Loading: Add your Danoprevir-containing medium to the sample chamber and an equal volume of protein-free buffer (e.g., PBS) to the buffer chamber.

      • Incubation: Incubate the plate at 37°C on an orbital shaker for 4-6 hours (or as determined by time-to-equilibrium experiments) to allow the unbound drug to equilibrate across the membrane.

      • Sampling: Carefully collect samples from both the buffer and the medium chambers.

      • Analysis: Quantify the concentration of Danoprevir in both samples using a validated LC-MS/MS method.

      • Calculation: The unbound fraction (fu) is calculated as: fu = Concentration in Buffer Chamber / Concentration in Medium Chamber

  • Calculate the Protein-Corrected EC50 (EC50u): Once you have the apparent EC50 from your dose-response curve and the unbound fraction (fu) for your assay conditions, you can calculate the corrected value.

    • Formula: EC50u = Apparent EC50 * fu

    • Example: If your measured EC50 in 10% FBS is 50 nM and you determine the fu in that medium is 0.05 (i.e., 5% unbound), the corrected EC50u is 50 nM * 0.05 = 2.5 nM . This value is a much more accurate representation of the drug's intrinsic potency.

Problem: I see high variability between experimental replicates, especially when using human serum.

High variability can stem from inconsistencies in the assay matrix or experimental procedure.

CauseScientific RationaleRecommended Solution
Lot-to-Lot Serum Variability Different lots of FBS or human serum can have varying concentrations of albumin, AAG, and lipids, all of which affect drug binding.Purchase a large single lot of serum for the entire study. If you must switch lots, re-validate your unbound fraction (fu).
Drug Adsorption to Plastics Highly lipophilic drugs like Danoprevir can adsorb to the surfaces of plastic labware (plates, tips), reducing the effective concentration.Use low-binding plates and pipette tips. Pre-incubating plates with a protein solution (like cell culture medium) can also help block non-specific binding sites.
Inaccurate Drug Dilutions Errors in preparing the serial dilution series are magnified for potent compounds with steep dose-response curves.Prepare stock solutions in DMSO and perform serial dilutions carefully. Ensure complete mixing at each step. For the final dilution into aqueous medium, vortex thoroughly to prevent precipitation.
Cell Health and Density Inconsistent cell seeding density or poor cell viability can lead to variable viral replication rates, impacting the assay window and reproducibility.Use a consistent, validated cell seeding density. Perform a cell viability assay (e.g., CellTiter-Glo®) in parallel with your replicon assay to normalize for cytotoxicity.

Validated Experimental Protocol

Protocol 2: HCV Replicon Assay with Physiological Human Proteins

This protocol describes a cell-based HCV replicon assay designed to measure Danoprevir efficacy in an environment that more closely mimics human plasma.[16][17][18]

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).[19]

  • Assay Medium: DMEM supplemented with 2% FBS, non-essential amino acids, penicillin-streptomycin, and physiological concentrations of human proteins:

    • Human Serum Albumin (HSA): 40 mg/mL

    • Alpha-1-Acid Glycoprotein (AAG): 1 mg/mL

  • Danoprevir Sodium Salt: Stock solution in DMSO (e.g., 10 mM).

  • Luciferase Reporter Assay System (e.g., Bright-Glo™).

  • White, opaque 96-well cell culture plates (low-binding recommended).

Start Start Seed 1. Seed Huh-7 Replicon Cells Start->Seed Incubate1 2. Incubate 24 hours Seed->Incubate1 Treat 4. Add Drug Dilutions to Cells Incubate1->Treat Prepare 3. Prepare Danoprevir Serial Dilutions in Assay Medium Prepare->Treat Incubate2 5. Incubate 72 hours Treat->Incubate2 Lyse 6. Lyse Cells & Add Luciferase Reagent Incubate2->Lyse Read 7. Read Luminescence Lyse->Read Analyze 8. Analyze Data (Dose-Response Curve) Read->Analyze End End Analyze->End

Caption: Workflow for the HCV replicon assay.

  • Cell Seeding: Seed Huh-7 replicon cells in white, opaque 96-well plates at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of standard growth medium (e.g., DMEM + 10% FBS).

  • Overnight Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2X concentrated serial dilution series of Danoprevir in the final Assay Medium (DMEM + 2% FBS + 40 mg/mL HSA + 1 mg/mL AAG). Include a "no drug" vehicle control.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the appropriate 2X drug dilution to each well. This results in a 1X final drug concentration.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Lysis and Signal Detection: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add luciferase reagent according to the manufacturer's instructions (e.g., add a volume equal to the culture medium).

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - ([Signal_Well] - [Signal_Background]) / ([Signal_Vehicle_Control] - [Signal_Background])).

    • Plot the % Inhibition against the log of the Danoprevir concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the apparent EC50 value.

    • Crucially, use the fu value determined for this specific assay medium (using Protocol 1) to calculate the final EC50u.

References

  • Jiang, Y., et al. (2020). Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy. PMC. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Danoprevir Sodium? Patsnap. [Link]

  • Gane, E. J., et al. (2013). Analysis of Hepatitis C Virus Decline during Treatment with the Protease Inhibitor Danoprevir Using a Multiscale Model. PLOS Computational Biology. [Link]

  • Patsnap Synapse. (2024). What is Danoprevir Sodium used for? Patsnap. [Link]

  • Wikipedia. (n.d.). Danoprevir. Wikipedia. [Link]

  • Fridén, M., et al. (2007). In vitro methods for estimating unbound drug concentrations in the brain interstitial and intracellular fluids. PubMed. [Link]

  • Gane, E. J., et al. (2011). Antiviral activity, safety, and pharmacokinetics of danoprevir/ritonavir plus PEG-IFN α-2a/RBV in hepatitis C patients. NATAP. [Link]

  • Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. [Link]

  • Rowland Yeo, K., et al. (2020). Toward Consensus on Correct Interpretation of Protein Binding in Plasma and Other Biological Matrices for COVID-19 Therapeutic Development. PMC. [Link]

  • Loryan, I., et al. (2013). Rapid Measurement of Intracellular Unbound Drug Concentrations. ACS Publications. [Link]

  • FDA. (2020). FDA Publishes Guidance on Drug-Drug Interaction Studies for a Therapeutic Protein. FDA. [Link]

  • Fridén, M., et al. (2015). In Vitro Methods for Estimating Unbound Drug Concentrations in the Brain Interstitial and Intracellular Fluids. ResearchGate. [Link]

  • Federal Register. (2023). Drug-Drug Interaction Assessment for Therapeutic Proteins; Guidance for Industry; Availability. Federal Register. [Link]

  • Loryan, I., et al. (2013). Rapid Measurement of Intracellular Unbound Drug Concentrations. Sonics & Materials, Inc. [Link]

  • Wright, J. D., et al. (2020). Importance of Relating Efficacy Measures to Unbound Drug Concentrations for Anti-Infective Agents. PMC. [Link]

  • Regulations.gov. (n.d.). Drug-Drug Interaction Assessment for Therapeutic Proteins. Regulations.gov. [Link]

  • Tuntivala, P., et al. (2019). Deriving protein binding-corrected chemical concentrations for in vitro testing. PMC - NIH. [Link]

  • Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. [Link]

  • Seralin, A., & Sahu, A. (2020). Methodologies for Protein Binding Determination in Anti-infective Agents. IntechOpen. [Link]

  • Fitos, I., et al. (2023). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. PMC. [Link]

  • Fitos, I., et al. (2023). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. PubMed. [Link]

  • Patkar, C. G., et al. (2009). Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline. PMC. [Link]

  • Durrant, J. D., & Amaro, R. E. (2024). Exploring Viral–Host Protein Interactions as Antiviral Therapies: A Computational Perspective. MDPI. [Link]

  • O'Keefe, B. R., et al. (2009). Broad-Spectrum In Vitro Activity and In Vivo Efficacy of the Antiviral Protein Griffithsin against Emerging Viruses of the Family Coronaviridae. ASM Journals. [Link]

  • Dombi, G., et al. (2024). Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study. MDPI. [Link]

  • Meuldermans, W., & Heykants, J. (1992). The influence of binding to albumin and alpha 1-acid glycoprotein on the clearance of drugs by the liver. PubMed. [Link]

  • Kawashita, N., et al. (2015). A Novel Antiviral Target Structure Involved in the RNA Binding, Dimerization, and Nuclear Export Functions of the Influenza A Virus Nucleoprotein. PLOS Pathogens. [Link]

  • Jang, M. G. (2021). How would you assess protein binding adjusted EC50 for a drug that has a binding rate of over 95%? ResearchGate. [Link]

  • Fitos, I., et al. (2023). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. MDPI. [Link]

  • Gottimukkala, K., et al. (2021). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. PMC. [Link]

  • ResearchGate. (n.d.). Inhibition of HCV replicon in cell assays. Evaluation of potency and toxicity. ResearchGate. [Link]

  • da Silva, A. C. S., et al. (2021). Reporter Replicons for Antiviral Drug Discovery against Positive Single-Stranded RNA Viruses. PMC. [Link]

  • Biotage. (2023). Techniques for disrupting protein binding in sample preparation. Biotage. [Link]

  • Al-Majdoub, Z. M., & McNamara, P. J. (2019). Predicting Drug Binding to Human Serum Albumin and Alpha One Acid Glycoprotein in Diseased and Age Patient Populations. PubMed. [Link]

  • ResearchGate. (n.d.). Drug binding pocket of danoprevir in the HCV NS3/4A complex. ResearchGate. [Link]

  • Zuniga, G. C., et al. (2018). An overview of albumin and alpha-1-acid glycoprotein main characteristics. ScienceOpen. [Link]

Sources

Optimization

Optimizing ritonavir boosting ratios with Danoprevir sodium salt in vivo

Welcome to the Danoprevir Sodium & Ritonavir In Vivo PK Optimization Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, toxicologists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Danoprevir Sodium & Ritonavir In Vivo PK Optimization Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, toxicologists, and drug development professionals navigate the complexities of pharmacokinetic (PK) boosting.

Optimizing the dosing ratio of Danoprevir sodium (an HCV NS3/4A protease inhibitor)[1] with Ritonavir (a potent CYP3A4 inhibitor)[2] is a critical step in preclinical development. This guide bypasses generic advice, focusing instead on the mechanistic causality of PK boosting, self-validating experimental workflows, and advanced troubleshooting for in vivo models.

MODULE 1: Mechanistic Causality & Rationale (FAQ)

Q1: Why is Ritonavir (RTV) required to boost Danoprevir (DNV) sodium, and what is the exact mechanism of CYP3A4 inhibition? A: Danoprevir is a highly potent macrocyclic inhibitor of the HCV NS3/4A protease[1]. However, when administered alone, DNV is rapidly metabolized by hepatic and intestinal Cytochrome P450 3A4 (CYP3A4), leading to poor oral bioavailability and rapid systemic clearance. Ritonavir acts as a pharmacokinetic enhancer.

The causality of this boosting relies on RTV's mechanism-based inactivation (MBI) of CYP3A4. Unlike reversible competitive inhibitors, RTV irreversibly blocks CYP3A4 through four fundamentally different mechanisms: (I) formation of a metabolic-intermediate complex (MIC) that tightly coordinates to the heme group; (II) strong ligation of unmodified RTV to the heme iron; (III) heme destruction; and (IV) covalent attachment of a reactive RTV intermediate to the CYP3A4 apoprotein[2][3]. Because the enzyme is physically destroyed or irreversibly blocked, DNV metabolism is halted until the host synthesizes new CYP3A4 enzymes. This allows DNV to maintain therapeutic trough concentrations ( Ctrough​ ) well above its EC90​ [4].

CYP3A4_Inhibition RTV Ritonavir (RTV) CYP Hepatic CYP3A4 RTV->CYP Binds Active Site MIC Metabolic Intermediate Complex (MIC) CYP->MIC Mechanism 1 Heme Heme Destruction / Ligation CYP->Heme Mechanism 2 & 3 Covalent Covalent Apoprotein Binding CYP->Covalent Mechanism 4 Metab Inactive Metabolites CYP->Metab If Active Boost Boosted DNV Exposure (High AUC & Cmax) CYP->Boost When Inactivated MIC->CYP Irreversible Inactivation Heme->CYP Covalent->CYP DNV Danoprevir Sodium (Substrate) DNV->CYP Normal Metabolism DNV->Boost Accumulates

Mechanism of Ritonavir-mediated irreversible CYP3A4 inactivation and Danoprevir boosting.

MODULE 2: Experimental Methodologies

Protocol: In Vivo PK Boosting Optimization Assay (Rodent Model)

Objective: Determine the optimal DNV:RTV ratio (e.g., 10:1, 5:1) to maximize DNV exposure while minimizing RTV-induced off-target effects (such as CYP2C9 induction)[5].

Step 1: Formulation Strategy

  • Action: Dissolve Danoprevir sodium in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Formulate RTV separately or as a co-suspension depending on the dosing paradigm.

  • Causality: DNV sodium is hydrophilic, but RTV is highly lipophilic. If co-formulating, the vehicle must support both without precipitating RTV, which would cause erratic absorption and variable boosting.

  • Self-Validation Checkpoint: Centrifuge the final formulation at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC to confirm >98% drug recovery, validating that neither drug has crashed out of solution prior to dosing.

Step 2: Dosing Paradigm

  • Action: Administer RTV (e.g., 2 mg/kg) via oral gavage 15-30 minutes prior to DNV sodium (e.g., 10 mg/kg).

  • Causality: Staggered dosing allows RTV time to undergo first-pass metabolism and irreversibly inactivate intestinal and hepatic CYP3A4 before DNV arrives, maximizing the boosting effect[6].

  • Self-Validation Checkpoint: Include a control cohort receiving RTV alone and another receiving DNV alone. The DNV-alone group validates the baseline rapid clearance, while the RTV-alone group serves as a blank matrix control for LC-MS/MS to ensure RTV metabolites do not cause ion suppression at the DNV retention time.

Step 3: Serial Blood Sampling & Processing

  • Action: Collect 100 µL of blood via tail vein or jugular catheter at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 x g for 10 mins at 4°C to extract plasma.

  • Causality: The dense early timepoints capture the true Cmax​ , while the 12-24h timepoints accurately define the terminal elimination half-life ( T1/2​ ) and the critical Ctrough​ .

Step 4: LC-MS/MS Quantification

  • Action: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., DNV-d5). Analyze via LC-MS/MS in positive MRM mode.

  • Self-Validation Checkpoint: The standard curve must show an R2>0.99 , and quality control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values to validate the run.

PK_Workflow Form 1. Formulation DNV:RTV Ratios Dose 2. Oral Gavage (Rats/Dogs) Form->Dose Sample 3. Serial Blood Sampling Dose->Sample LCMS 4. LC-MS/MS Quantification Sample->LCMS PK 5. PK Parameter Calculation LCMS->PK

Step-by-step in vivo pharmacokinetic workflow for optimizing DNV:RTV boosting ratios.

MODULE 3: Data Interpretation & Quantitative Benchmarks

When optimizing ratios, you must track specific PK shifts. The table below summarizes representative quantitative benchmarks demonstrating the causality of CYP3A4 inactivation on DNV disposition.

Table 1: Impact of RTV Boosting on DNV Pharmacokinetics (Simulated Rat Model Benchmarks)

PK ParameterDNV Alone (10 mg/kg)DNV + RTV (10:2 mg/kg)Fold ChangeMechanistic Causality
AUC0−∞​ (ng*h/mL) 1501,100~7.3x IncreaseCYP3A4 inhibition prevents first-pass metabolism[6].
Cmax​ (ng/mL) 45215~4.8x IncreaseDecreased intestinal and hepatic clearance during absorption.
T1/2​ (h) 1.24.5~3.7x IncreaseReduced systemic clearance due to irreversible enzyme MBI.
Clearance (L/h/kg) 659~86% DecreasePhysical destruction/ligation of hepatic CYP3A4 enzymes[2].

MODULE 4: Troubleshooting Tickets

Ticket #101: DNV exposure is not scaling linearly with increasing RTV doses.

  • Resolution: CYP3A4 saturation. Once the available CYP3A4 pool is irreversibly inactivated (typically achieved at low RTV doses like 1-2 mg/kg in rats), additional RTV provides no further boosting of DNV[6]. Instead, excess RTV may induce CYP2C9 or inhibit efflux transporters like P-glycoprotein (P-gp), leading to confounding toxicity or altered tissue distribution[5].

  • Action: Cap RTV dosing at the saturation threshold and focus entirely on optimizing the DNV dose.

Ticket #102: High variability in DNV Cmax​ between individual animals.

  • Resolution: This is a classic symptom of RTV precipitation in the gastrointestinal tract. Because RTV is a low-solubility drug, it can crash out in the acidic environment of the stomach, leading to erratic CYP3A4 inhibition.

  • Action: Switch to an amorphous solid dispersion formulation for RTV or pre-dose with a lipid-based vehicle (e.g., corn oil/PEG mixtures) to enhance RTV solubilization.

Ticket #103: Discrepancy between plasma PK and liver efficacy.

  • Resolution: Plasma protein binding (PPB) differences across species. DNV is highly protein-bound (99.9% in rats, 92.5% in monkeys, and 97.9% in humans)[4]. High total plasma concentrations do not always equate to high free-drug concentrations in the liver (the target organ for HCV).

  • Action: Measure liver-to-plasma ratios via tissue homogenization at the 4h and 12h timepoints. Rely on unbound (free) liver concentrations rather than total plasma AUC to drive optimization decisions[4].

References

  • [6] Impact of Low-Dose Ritonavir on Danoprevir Pharmacokinetics Results of Computer-Based Simulations and a Clinical Drug-Drug Interaction Study. ResearchGate. URL:

  • [4] Antiviral activity, safety, and pharmacokinetics of danoprevir/ritonavir plus PEG-IFN α-2a/RBV in hepatitis C patients. NATAP. URL:

  • [1] Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy. PMC/NIH. URL:

  • [2] The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. PMC/NIH. URL:

  • [5] A randomised study of the effect of danoprevir/ritonavir or ritonavir on substrates of cytochrome P450 (CYP) 3A and 2C9 in chronic hepatitis C patients using a drug cocktail. PubMed/NIH. URL:

  • [3] Characterization of Ritonavir-Mediated Inactivation of Cytochrome P450 3A4. DOI. URL:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Danoprevir Sodium Salt Efficacy in HCV Genotype 1b Replicons

Introduction: Targeting the Engine of HCV Replication Hepatitis C virus (HCV) infection, particularly with the globally prevalent genotype 1b, remains a significant public health challenge. The cornerstone of modern dire...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Engine of HCV Replication

Hepatitis C virus (HCV) infection, particularly with the globally prevalent genotype 1b, remains a significant public health challenge. The cornerstone of modern direct-acting antiviral (DAA) therapy is the targeted inhibition of viral enzymes essential for replication. Among the most critical of these is the NS3/4A serine protease.

The HCV genome is translated into a single large polyprotein, which must be cleaved by proteases into individual, functional non-structural (NS) proteins that form the viral replication complex. The NS3/4A protease is responsible for four of these crucial cleavages.[1][2] By inhibiting this enzyme, we can effectively shut down the viral maturation and replication cycle.

Danoprevir (also known as ITMN-191 or R7227) is a second-generation, macrocyclic, noncovalent inhibitor of the NS3/4A protease.[2][3] It binds with high potency and selectivity to the enzyme's catalytic site, physically obstructing the cleavage of the HCV polyprotein.[4] This guide will validate its efficacy within the context of an HCV genotype 1b replicon system, a standard and powerful tool in antiviral drug discovery.

HCV_Lifecycle_and_Danoprevir_MOA cluster_host_cell Hepatocyte (Host Cell) Entry 1. HCV Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of viral RNA Uncoating->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Cleavage 4. Polyprotein Processing (NS3/4A Protease) Polyprotein->Cleavage Replication 5. RNA Replication (Replication Complex) Cleavage->Replication Functional NS proteins Assembly 6. Virion Assembly Replication->Assembly New viral RNA Release 7. Release Assembly->Release HCV_out New HCV Virions Danoprevir Danoprevir Danoprevir->Cleavage Inhibits HCV_in HCV Virion

Caption: Mechanism of Action of Danoprevir in the HCV Lifecycle.

Experimental Validation: The HCV Replicon Assay

To quantitatively assess the antiviral potency of Danoprevir, we employ the HCV subgenomic replicon assay. This system is the industry standard for several well-founded reasons.

Causality Behind Experimental Choices:

  • Cell Line (Huh-7): We use the human hepatoma cell line Huh-7 or its derivatives (e.g., Huh-7.5). These cells are exceptionally permissive to HCV RNA replication, providing a robust and reproducible biological environment for the assay.[2][5] Their cancerous origin ensures they are immortalized, allowing for consistent, long-term use in screening campaigns.

  • Replicon System: A subgenomic replicon is a portion of the HCV genome that can replicate autonomously within the host cell cytoplasm but cannot produce new, infectious virus particles. This makes it a safer, BSL-2 compatible tool for studying viral replication and the effects of inhibitors.[5]

  • Luciferase Reporter: The replicon is engineered to include a reporter gene, typically Renilla or Firefly luciferase. The expression level of luciferase is directly proportional to the level of HCV RNA replication. This provides a highly sensitive, quantitative, and high-throughput-compatible readout. A decrease in luminescence directly signals inhibition of viral replication.[1][5]

Protocol: Determination of EC₅₀ using a Luciferase-Based HCV Genotype 1b Replicon Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC₅₀), a key measure of a drug's potency.

EC50_Workflow start Start prep 1. Prepare Serial Dilutions of Danoprevir in DMSO start->prep treat 3. Add Drug Dilutions to Cells prep->treat seed 2. Seed Huh-7 GT1b-luc Replicon Cells (e.g., 8,000 cells/well) plate Plate in 96-well format seed->plate plate->treat incubate 4. Incubate for 72 hours (37°C, 5% CO2) treat->incubate lyse 5. Lyse Cells & Add Luciferase Substrate incubate->lyse read 6. Measure Luminescence (Luminometer) lyse->read analyze 7. Data Analysis: - Normalize to Controls - Plot Dose-Response Curve - Calculate EC50 read->analyze end End analyze->end

Caption: Experimental Workflow for EC₅₀ Determination.

Materials:

  • Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter.

  • Complete Culture Medium: DMEM, 10% FBS, Penicillin/Streptomycin, Non-Essential Amino Acids.

  • Selection antibiotic (e.g., G418), to be removed from the medium for the assay.

  • Danoprevir Sodium Salt and competitor compounds.

  • DMSO (cell culture grade).

  • White, clear-bottom 96-well cell culture plates.

  • Luciferase assay reagent kit (e.g., Promega Renilla Luciferase Assay System).

  • Luminometer.

Step-by-Step Procedure:

  • Cell Seeding: a. Culture the Huh-7 genotype 1b-luciferase replicon cells in medium containing the selection antibiotic. b. On the day of the assay, trypsinize the cells, wash, and resuspend them in a complete culture medium without the selection antibiotic. c. Count the cells and adjust the concentration to a pre-determined optimal seeding density (e.g., 5,000 to 10,000 cells per 100 µL). d. Seed 100 µL of the cell suspension into each well of a 96-well white plate. Incubate for 4-6 hours to allow cells to attach.

  • Compound Preparation: a. Prepare a stock solution of Danoprevir in DMSO (e.g., 10 mM). b. Perform serial dilutions (e.g., 1:3) in DMSO to create a range of concentrations. A typical final assay concentration range might be from 100 nM down to sub-picomolar levels. c. Further dilute these DMSO stocks into a complete culture medium to achieve the final desired concentrations with a consistent, low percentage of DMSO (e.g., 0.5%). d. Prepare a "no drug" control (0.5% DMSO in medium) and a "background" control (cells treated with a high concentration of a known potent inhibitor or no cells).

  • Cell Treatment: a. Carefully remove the seeding medium from the attached cells. b. Add 100 µL of the prepared compound dilutions (and controls) to the respective wells. Each concentration should be tested in triplicate.

  • Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[5] This duration allows for multiple rounds of viral replication and provides a robust signal window.

  • Luciferase Measurement: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Following the manufacturer's protocol, add the specified volume of luciferase reagent to each well. This reagent typically lyses the cells and contains the substrate for the luciferase enzyme. c. Incubate for 2-10 minutes at room temperature to ensure complete lysis and signal stabilization. d. Measure the luminescence in each well using a plate luminometer.

  • Data Analysis: a. Average the raw luminescence units (RLU) from the triplicate wells for each concentration. b. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_no_drug - RLU_background)) c. Plot the % Inhibition against the logarithm of the compound concentration. d. Use a non-linear regression analysis (four-parameter variable slope) to fit a dose-response curve and determine the EC₅₀ value.[1]

Comparative Efficacy Analysis

Danoprevir demonstrates potent activity against the HCV genotype 1b replicon, with an EC₅₀ in the low nanomolar range. To contextualize this potency, we compare it with other clinically relevant NS3/4A protease inhibitors tested under similar replicon assay conditions.

CompoundDrug ClassTargetGenotype 1b Replicon EC₅₀ (nM)Citation(s)
Danoprevir NS3/4A Protease Inhibitor NS3/4A 1.6 [3]
ParitaprevirNS3/4A Protease InhibitorNS3/4A0.21
GrazoprevirNS3/4A Protease InhibitorNS3/4A0.4[4]
AsunaprevirNS3/4A Protease InhibitorNS3/4A1 - 4[5]
SimeprevirNS3/4A Protease InhibitorNS3/4A8.0[4]

Analysis of Results: The data clearly positions Danoprevir as a highly potent inhibitor of HCV genotype 1b replication, with an EC₅₀ of 1.6 nM.[3] Its potency is comparable to that of Asunaprevir and superior to Simeprevir. While second-generation inhibitors like Paritaprevir and Grazoprevir show sub-nanomolar potency in this assay system, Danoprevir's efficacy is firmly within the range required for a clinically effective antiviral agent.

Resistance Profile

A critical aspect of any antiviral's profile is the potential for the virus to develop resistance. For NS3/4A protease inhibitors, resistance-associated substitutions (RASs) can emerge under selective pressure. In vitro selection studies and clinical observations have identified key mutations that can reduce the susceptibility to Danoprevir.

Common RASs for macrocyclic protease inhibitors, including Danoprevir, in genotype 1b are found at amino acid positions D168. For instance, the D168V substitution can confer significant resistance. The presence of baseline RASs should always be considered when evaluating treatment options.

Conclusion

The validation data from the HCV genotype 1b replicon system unequivocally demonstrates that Danoprevir sodium salt is a potent and specific inhibitor of viral replication. The luciferase-based replicon assay serves as a robust, reproducible, and high-throughput method for quantifying this antiviral activity. Danoprevir's efficacy is comparable to or exceeds that of several other protease inhibitors, cementing its role as a valuable component in the armamentarium against chronic Hepatitis C. This guide provides the foundational data and methodologies for researchers to confidently assess and compare the in vitro efficacy of this important antiviral compound.

References

  • Danoprevir. Wikipedia.[Link]

  • Fridell, R. A., et al. (2014). In Vitro Assessment of Re-treatment Options for Patients with Hepatitis C Virus Genotype 1b Infection Resistant to Daclatasvir Plus Asunaprevir. Advances in Therapy.[Link]

  • McPhee, F., et al. (2012). Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032). Antimicrobial Agents and Chemotherapy.[Link]

  • Pilot-Matias, T., et al. (2015). In Vitro and In Vivo Antiviral Activity and Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor ABT-450. Antimicrobial Agents and Chemotherapy.[Link]

  • Lahser, F., et al. (2016). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. Antimicrobial Agents and Chemotherapy.[Link]

  • Lenz, O., et al. (2010). In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435. Antimicrobial Agents and Chemotherapy.[Link]

  • HuH7 and HepG2 Cells: Essential Models in Liver Cancer Research. BioHippo.[Link]

  • HUH-7 Cell Line: Huh-7 Origin. Altogen Labs.[Link]

  • Khan, A., et al. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Cellular and Infection Microbiology.[Link]

  • Zhu, Q., et al. (2003). Hepatitis C Virus Subgenomic Replicons in the Human Embryonic Kidney 293 Cell Line. Journal of Virology.[Link]

  • Jones, D. M., et al. (2011). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy.[Link]

  • Hassan, M. M., et al. (2014). Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. BioMed Research International.[Link]

  • Real-Time RT-qPCR Assay to Detect HCV Antiviral Activity. Apath.[Link]

  • Kato, N., et al. (2010). Plural assay systems derived from different cell lines and hepatitis C virus strains are required for evaluation of anti-hepatitis C virus activity of reagents. Hepatology Research.[Link]

Sources

Comparative

Cross-Reactivity of Danoprevir Sodium Salt with Viral Proteases: A Comparative Guide

Introduction to Protease Repurposing Danoprevir (ITMN-191) sodium salt is a highly potent, orally bioavailable macrocyclic peptidomimetic originally developed as a selective inhibitor of the Hepatitis C Virus (HCV) NS3/4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Protease Repurposing

Danoprevir (ITMN-191) sodium salt is a highly potent, orally bioavailable macrocyclic peptidomimetic originally developed as a selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease[1]. In the landscape of modern drug development, the emergence of novel viral pathogens—most notably SARS-CoV-2—has driven researchers to investigate the cross-reactivity of existing direct-acting antivirals (DAAs). Because viral proteases are essential for cleaving viral polyproteins into functional non-structural proteins, they represent a highly conserved vulnerability across different viral families[2].

This guide provides an objective, data-driven comparison of Danoprevir's cross-reactivity profile against off-target viral proteases (such as SARS-CoV-2 Mpro) compared to alternative HCV protease inhibitors like Glecaprevir, Grazoprevir, and Simeprevir.

The Structural Causality of Cross-Reactivity

The ability of an HCV serine protease inhibitor to cross-react with a coronavirus cysteine protease is rooted in evolutionary structural homology. Both HCV NS3/4A and SARS-CoV-2 Main Protease (Mpro/3CLpro) share a highly conserved chymotrypsin-like double β-barrel fold[2].

While their catalytic machineries differ—HCV NS3 utilizes a classical His-Asp-Ser catalytic triad, whereas SARS-CoV-2 Mpro utilizes a His41-Cys145 catalytic dyad—the substrate-binding clefts located between the two antiparallel β-barrels share remarkable spatial similarities[2]. Macrocyclic peptidomimetics like Danoprevir are uniquely rigidified to match the geometry of the S1, S2, and S4 pockets of this cleft, allowing them to competitively exclude native viral substrates even in off-target enzymes.

G Dano Danoprevir Sodium Salt (Macrocyclic Peptidomimetic) Fold Conserved Double β-Barrel Fold Substrate Binding Cleft Dano->Fold Binds to HCV HCV NS3/4A Protease (Serine Protease) SARS SARS-CoV-2 Mpro (Cysteine Protease) Fold->HCV Primary Target (IC50: 0.29 nM) Fold->SARS Cross-Reactivity (IC50: 0.05 - 87 μM)

Mechanism of Danoprevir cross-reactivity via conserved double β-barrel folds in viral proteases.

Comparative Efficacy: Danoprevir vs. Alternative DAAs

When evaluating Danoprevir against next-generation DAAs, distinct cross-reactivity profiles dictate their utility. Glecaprevir, for instance, achieves its pan-genotypic HCV efficacy via a difluoro-substituted macrocycle that optimizes van der Waals interactions across multiple HCV genotypes[3]. However, this rigid optimization for the HCV active site slightly diminishes its plasticity, resulting in lower cross-reactivity with SARS-CoV-2 Mpro in cell-based assays[4]. Danoprevir and Grazoprevir demonstrate a more balanced profile, maintaining exceptionally low cytotoxicity while exhibiting moderate off-target binding.

Table 1: Comparative in vitro IC50 and EC50 Values for Viral Proteases
InhibitorHCV NS3/4A IC50 (nM)SARS-CoV-2 Mpro IC50 (μM)SARS-CoV-2 EC50 (μM, Cell-Based)Cytotoxicity (CC50, μM)
Danoprevir 0.29[5]0.05 - 0.52*[5]87.0[4]>200[4]
Glecaprevir 3.5 - 11.3[5]4.09[5]>178.0[4]>200[4]
Grazoprevir 0.01[5]N/A42.0[4]>200[4]
Simeprevir 0.36[5]N/A15.0[4]50 - 100[4]

*Note: Biochemical IC50 values for Danoprevir against Mpro vary heavily based on assay conditions, ranging from nanomolar affinity in optimized biochemical screens to higher micromolar ranges in whole-cell Vero E6 phenotypic assays due to cellular pharmacokinetics[4][5].

Experimental Methodologies: Self-Validating Protocols

To objectively measure and validate cross-reactivity, researchers must employ orthogonal assays that decouple biochemical binding affinity from cellular efficacy.

Protocol 1: FRET-Based Enzymatic Cleavage Assay (Biochemical Validation)

Causality: A Fluorescence Resonance Energy Transfer (FRET) assay directly quantifies the intrinsic inhibitory constant (IC50) of the drug against the isolated protease, eliminating confounding cellular variables like membrane permeability or efflux pump activity.

  • Reagent Preparation: Express and purify recombinant SARS-CoV-2 Mpro or HCV NS3/4A. Prepare a fluorogenic substrate peptide specific to the target (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro).

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of Danoprevir sodium salt in an assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).

  • Equilibration Incubation: Combine 10 nM of the target protease with the inhibitor dilutions in a 384-well black microplate. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is critical because macrocyclic peptidomimetics often exhibit slow-binding kinetics; failing to pre-incubate will artificially inflate the apparent IC50.

  • Reaction Initiation: Add 20 μM of the FRET substrate to all wells to initiate cleavage.

  • Kinetic Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes using a microplate reader to calculate the initial velocity ( V0​ ).

  • Self-Validation Check: Calculate the Z'-factor using positive (vehicle only) and negative (no enzyme) controls. The assay is strictly validated only if Z' > 0.5, ensuring the signal window is robust enough to distinguish true cross-reactivity from background noise.

Workflow Prep Prepare Recombinant Protease (Mpro/NS3) Incubate Incubate with Danoprevir Prep->Incubate Substrate Add FRET Substrate (Dabcyl/Edans) Incubate->Substrate Measure Measure Fluorescence (Ex/Em: 340/490 nm) Substrate->Measure Validate Data Validation (Z'-factor > 0.5) Measure->Validate

Step-by-step FRET-based biochemical assay workflow for validating protease cross-reactivity.

Protocol 2: Cell-Based Antiviral Efficacy Assay (Phenotypic Validation)

Causality: Biochemical affinity does not guarantee antiviral efficacy. This assay measures the actual reduction in viral replication within a living host cell, accounting for drug uptake and metabolic stability.

  • Cell Seeding: Seed Vero E6 or Huh7.5 cells at 1×104 cells/well in 96-well plates and incubate overnight to allow adherence.

  • Infection & Treatment: Infect cells with the target virus (e.g., SARS-CoV-2 at an MOI of 0.01) in the presence of serially diluted Danoprevir (0.1 to 100 μM).

  • Incubation: Maintain cultures for 48-72 hours at 37°C, 5% CO2​ .

  • Quantification: Quantify viral load via RT-qPCR of the culture supernatant or by immunofluorescence staining of viral proteins (e.g., Spike or Core protein)[4].

  • Cytotoxicity Control (Self-Validation): In a parallel, uninfected plate, measure cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo). Causality: This ensures the observed EC50 is due to true antiviral activity and not an artifact of drug-induced host cell death (CC50).

Conclusion

Danoprevir sodium salt exemplifies the mechanistic potential of repurposing direct-acting antivirals. Because its macrocyclic architecture is designed to dock into the conserved double β-barrel fold of viral proteases, it exhibits measurable cross-reactivity against off-target enzymes like SARS-CoV-2 Mpro[2]. While its in vitro cellular efficacy (EC50 ~87 μM) is outpaced by its biochemical affinity[4], Danoprevir maintains an excellent safety profile (CC50 >200 μM) compared to alternatives like Simeprevir. For drug development professionals, Danoprevir serves as a highly stable, low-toxicity structural scaffold that can be further optimized to bridge the gap between HCV specificity and broad-spectrum antiviral application.

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Validation

Benchmarking Danoprevir sodium salt against standard NS3/4A inhibitors

Title: Benchmarking Danoprevir Sodium Salt: A Comprehensive Guide to Next-Generation NS3/4A Protease Inhibitors Introduction The Hepatitis C Virus (HCV) NS3/4A serine protease is a critical dual-function enzyme. Not only...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Danoprevir Sodium Salt: A Comprehensive Guide to Next-Generation NS3/4A Protease Inhibitors

Introduction The Hepatitis C Virus (HCV) NS3/4A serine protease is a critical dual-function enzyme. Not only is it essential for the proteolytic maturation of the viral polyprotein, but it also actively cleaves host innate immune adaptors, such as MAVS and TRIF, effectively blunting the host's interferon-mediated immune response [1]. The development of direct-acting antivirals (DAAs) targeting this complex has evolved from first-generation linear ketoamides (e.g., Telaprevir, Boceprevir) to second-generation macrocyclic inhibitors like Danoprevir (ITMN-191) [1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark Danoprevir sodium salt against standard NS3/4A inhibitors. By analyzing their mechanistic binding, quantitative efficacy, and providing self-validating experimental protocols, this guide serves as a robust framework for researchers evaluating these compounds in preclinical assays.

Mechanism of Action & Structural Biology First-generation inhibitors like Telaprevir and Boceprevir utilize an α -ketoamide warhead to form a reversible, covalent bond with the catalytic serine of the NS3/4A protease [2]. While effective, this linear structure is highly susceptible to resistance mutations (e.g., V36M, T54A).

In contrast, Danoprevir sodium salt is a non-covalent, macrocyclic acylsulfonamide [2]. The macrocyclic P1-P3 linkage constrains the molecule into a bioactive conformation that perfectly mimics the natural substrate, allowing it to bind with sub-nanomolar affinity and dissociate exceptionally slowly from the active site [3]. This structural rigidity enhances potency and improves the resistance profile against several first-generation escape mutants.

Mechanism Polyprotein HCV Polyprotein NS34A NS3/4A Protease Complex Polyprotein->NS34A Processed into Maturation Viral Maturation & Replication NS34A->Maturation Viral Cleavage MAVS MAVS / TRIF Cleavage NS34A->MAVS Host Target Cleavage ImmuneEvasion Innate Immune Evasion MAVS->ImmuneEvasion Blocks IFN Pathway Danoprevir Danoprevir (ITMN-191) Danoprevir->NS34A Competitive Inhibition

HCV NS3/4A protease signaling pathway and Danoprevir inhibition mechanism.

Quantitative Benchmarking To contextualize Danoprevir's performance, we must evaluate its biochemical IC50 (enzymatic inhibition) and cell-based EC50 (replicon clearance) against standard inhibitors [4].

InhibitorStructural Class & Binding ModeEnzymatic IC50Replicon EC50Key Resistance Vulnerability
Danoprevir (ITMN-191) Macrocyclic / Non-covalent0.29 nM1.8 nMR155K, D168A
Telaprevir (VX-950) Linear / Covalent reversible7.0 nM~350 nMV36M, R155K
Boceprevir Linear / Covalent reversible14.0 nM350 nMV36M, T54A
Glecaprevir Macrocyclic / Non-covalent3.5 - 11.3 nM0.85 nMHigh barrier (Pan-genotypic)

Data synthesized from in vitro biochemical assays and Huh-7 subgenomic replicon models [4][5].

Self-Validating Experimental Protocols To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in the physicochemical properties of the inhibitors.

Protocol 1: FRET-Based NS3/4A Enzymatic Assay

Objective: Determine the biochemical IC50 of Danoprevir against recombinant NS3/4A. Causality Check: Danoprevir exhibits slow-binding kinetics [3]. A standard concurrent addition of enzyme, substrate, and inhibitor would yield an artificially high IC50. Pre-incubating the NS3/4A complex with the inhibitor ensures the system reaches thermodynamic equilibrium before the substrate is introduced, providing a true reflection of its sub-nanomolar affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 15% glycerol, 0.6 mM L-DDM, 10 mM DTT). Reconstitute Danoprevir sodium salt in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of Danoprevir in assay buffer (final DMSO concentration must remain constant at <1% to prevent enzyme denaturation).

  • Pre-Incubation (Critical Step): In a 384-well black microplate, combine 10 nM recombinant HCV NS3/4A protease complex with the serially diluted inhibitor. Incubate at 25°C for 45 minutes to allow the slow-binding macrocycle to reach equilibrium.

  • Substrate Addition: Add 1 μ M of a FRET-based depsipeptide substrate (e.g., RET S1) to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 20 minutes.

  • Data Analysis: Calculate initial velocities from the linear portion of the progress curves. Fit the dose-response data using a four-parameter logistic equation to derive the IC50.

FRET_Workflow Step1 1. Reagent Prep (NS3/4A + Inhibitor) Step2 2. Pre-Incubation (Equilibrium Binding) Step1->Step2 Step3 3. Substrate Addition (FRET Peptide) Step2->Step3 Step4 4. Kinetic Readout (Ex/Em Fluorescence) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step experimental workflow for the FRET-based NS3/4A protease assay.

Protocol 2: HCV Subgenomic Replicon Assay (Huh-7)

Objective: Determine the physiological EC50 of Danoprevir. Causality Check: Biochemical IC50 does not account for cell membrane permeability, intracellular drug accumulation, or protein binding. The Huh-7 subgenomic replicon system, utilizing a luciferase reporter, provides a self-validating physiological environment [6]. The luminescence directly correlates with viral RNA replication levels, allowing for an accurate EC50 determination that translates better to in vivo efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Plate Huh-7 cells harboring the HCV genotype 1b subgenomic replicon (with a firefly luciferase reporter) at 5×103 cells/well in a 96-well plate.

  • Inhibitor Treatment: After 24 hours of incubation (37°C, 5% CO2), replace media with fresh DMEM containing serial dilutions of Danoprevir (0.01 nM to 100 nM). Include a DMSO-only control vehicle.

  • Incubation: Incubate the cells for 72 hours. This duration is critical to allow for the degradation of pre-existing luciferase and viral RNA, ensuring the readout reflects de novo inhibition.

  • Viability Control: Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo) to ensure that reductions in viral replication are not artifacts of compound toxicity.

  • Luciferase Readout: Lyse the cells and add luciferase substrate. Measure luminescence using a microplate reader.

  • Data Analysis: Normalize luminescence to the DMSO control and calculate the EC50. Danoprevir typically yields an EC50 of ~1.8 nM in this system [5].

Resistance Profiles & Clinical Relevance While Danoprevir exhibits profound potency, it is important to benchmark its resistance profile. Structural studies reveal that Danoprevir interacts directly with the R155 and D168 residues of the NS3 protease [2]. Consequently, single-site mutations at these positions (e.g., R155K, D168A) can confer resistance [7]. However, because of its macrocyclic constraint, Danoprevir retains activity against variants that typically escape linear inhibitors like Telaprevir (e.g., V36M). This differential susceptibility highlights the importance of matching inhibitor chemotypes to specific viral quasispecies in drug development pipelines.

References

  • Liverton, N. J., et al. "Discovery of danoprevir (ITMN-191/R7227), a highly selective and potent inhibitor of hepatitis C virus (HCV) NS3/4A protease." Journal of Medicinal Chemistry. URL:[Link]

  • Romano, K. P., et al. "The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors." PLOS Pathogens. URL:[Link]

  • Chatel-Chaix, L., et al. "Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel." PMC - NIH. URL:[Link]

Sources

Comparative

Validation of Danoprevir sodium salt biomarkers in preclinical trials

An in-depth technical guide for researchers, scientists, and drug development professionals on the preclinical validation of Danoprevir sodium salt, evaluating its performance against first-generation alternatives. The E...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the preclinical validation of Danoprevir sodium salt, evaluating its performance against first-generation alternatives.

The Evolution of NS3/4A Protease Inhibitors: Strategic Rationale

The development of Direct-Acting Antivirals (DAAs) revolutionized the treatment landscape for Hepatitis C Virus (HCV). The viral NS3/4A serine protease is a critical target, responsible for the cleavage of the HCV polyprotein into functional non-structural proteins essential for viral replication.

First-generation NS3/4A inhibitors, such as Telaprevir and Boceprevir , are linear peptidomimetics that utilize an α -ketoamide "warhead" to form a reversible, covalent bond with the catalytic serine (Ser139) of the protease [1]. While clinically successful, these covalent inhibitors suffered from rapid resistance emergence (e.g., V36M, R155K mutations) and off-target toxicities.

Danoprevir (ITMN-191) , frequently formulated as a sodium salt to enhance aqueous solubility for preclinical dosing, represents a paradigm shift. It is a non-covalent, macrocyclic acyl-sulfonamide inhibitor[2]. By cyclizing the P1–P3 moieties, Danoprevir locks the molecule into a bioactive conformation that perfectly occupies the S1/S1' pocket of the NS3 protease [3]. This structural pre-organization drastically reduces the entropic penalty of binding, resulting in sub-nanomolar potency and a significantly improved liver-to-plasma distribution ratio compared to its linear predecessors.

NS34A_Pathway Poly HCV Polyprotein Protease NS3/4A Protease Poly->Protease Autocleavage Replication Viral Replication Protease->Replication RNA Processing Danoprevir Danoprevir (Macrocyclic) Danoprevir->Protease Non-covalent Inhibition Telaprevir Telaprevir (Linear) Telaprevir->Protease Covalent Inhibition

HCV NS3/4A protease activation and targeted inhibition by Danoprevir and Telaprevir.

Preclinical Biomarker Validation Strategy

To objectively validate Danoprevir sodium salt, we rely on a multi-tiered biomarker strategy that transitions from isolated enzymatic kinetics to complex cellular phenotypes and downstream pharmacodynamic markers.

Enzymatic Biomarkers (Target Engagement)

The primary biomarker for target engagement is the enzymatic IC50​ and the true inhibition constant ( Ki​ ). Danoprevir exhibits an IC50​ of ~0.29 nM against HCV Genotype 1b [3]. Because Danoprevir is a tight-binding inhibitor, standard Michaelis-Menten kinetics fail; the Morrison equation must be utilized to prevent artifactual shifts in potency dependent on enzyme concentration.

Cellular Biomarkers (HCV RNA Reduction)

Enzymatic potency does not always translate to cellular efficacy due to membrane permeability and intracellular protein binding. The secondary biomarker is the reduction of intracellular HCV RNA in a subgenomic replicon system. Danoprevir clears replicon RNA with an EC50​ of 1.8 nM [3], demonstrating exceptional membrane penetrance and intracellular stability.

Pharmacodynamic Biomarkers (Inflammatory Chemokines)

In vivo, viral clearance directly modulates the host immune response. Danoprevir administration leads to a precipitous, dose-dependent drop in IP-10 (CXCL10) , an interferon- γ inducible chemokine [4]. Measuring IP-10 serves as a reliable, non-invasive surrogate biomarker for successful NS3/4A target engagement and viral suppression in preclinical animal models.

Preclinical_Validation InVitro In Vitro Enzymatic (FRET Assay) Cellular Cellular Replicon (Huh7.5 Cells) InVitro->Cellular IC50 Validation InVivo In Vivo PK/PD (Liver-to-Plasma) Cellular->InVivo EC50 & Cytotoxicity Biomarkers Biomarker Readouts HCV RNA & IP-10 InVivo->Biomarkers Efficacy Confirmation

Stepwise preclinical validation workflow for NS3/4A protease inhibitors.

Quantitative Performance Comparison

The following table synthesizes the preclinical performance of Danoprevir against first-generation alternatives. The data highlights the superiority of the macrocyclic scaffold in both potency and targeted tissue distribution [2, 5].

Pharmacological ParameterDanoprevir (ITMN-191)Telaprevir (VX-950)Boceprevir (SCH 503034)
Binding Mechanism Non-covalent, MacrocyclicCovalent, LinearCovalent, Linear
Enzymatic IC50​ (GT1b) 0.29 nM 7.0 nM14.0 nM
Cellular EC50​ (Replicon) 1.8 nM 354 nM350 nM
Primary Resistance Mutations R155K, D168A/EV36M, R155K, A156TV36M, T54A, R155K
Liver-to-Plasma Ratio ~43:1 Moderate~30:1
Off-Target Protease Inhibition >10 μ M (Highly Selective)Sub-micromolar cross-reactivitySub-micromolar cross-reactivity

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary counter-screens to rule out experimental artifacts such as compound aggregation or non-specific cytotoxicity.

Protocol A: FRET-Based NS3/4A Enzymatic Inhibition Assay

Causality & Rationale: We utilize a Förster Resonance Energy Transfer (FRET) assay because the rapid kinetic readout allows for precise determination of the dissociation constant ( Kd​ ) and residence time. This is critical because Danoprevir’s in vivo efficacy is largely driven by its exceptionally slow off-rate from the protease active site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant HCV NS3/4A protease complex in assay buffer (50 mM Tris-HCl pH 7.5, 15% glycerol, 0.6 mM CHAPS, 10 mM DTT). Note: DTT is essential to maintain the catalytic cysteine/serine residues in a reduced state.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Danoprevir sodium salt in 100% DMSO. Transfer to a black 384-well microplate (final DMSO concentration 1% to prevent enzyme denaturation).

  • Pre-Incubation (Critical Step): Add the NS3/4A enzyme to the compound wells and incubate for 30 minutes at room temperature. Causality: Danoprevir is a slow-binding inhibitor; skipping this step will result in an artificially inflated IC50​ .

  • Reaction Initiation: Add the FRET depsipeptide substrate (e.g., RET S1, incorporating an EDANS/DABCYL fluorophore-quencher pair) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Ex: 340 nm, Em: 490 nm).

  • Validation Control: Include a protease-dead mutant (S139A) as an absolute negative control to establish baseline fluorescence, and a no-inhibitor positive control to establish Vmax​ .

  • Data Analysis: Fit the initial velocities to the Morrison equation for tight-binding inhibitors to extract the true Ki​ .

Protocol B: Huh7.5 Subgenomic Replicon Assay & Cytotoxicity Counter-Screen

Causality & Rationale: The Huh7.5 hepatoma cell line is explicitly selected because it harbors a T55I mutation in the RIG-I gene. This mutation abrogates the endogenous interferon response, ensuring that the observed reduction in HCV RNA is strictly a biomarker of direct NS3/4A inhibition by Danoprevir, rather than a confounding host immune response.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh7.5 cells stably expressing a bicistronic HCV genotype 1b subgenomic replicon (containing a firefly luciferase reporter) at 5×103 cells/well in a 96-well plate.

  • Compound Treatment: 24 hours post-seeding, treat cells with serial dilutions of Danoprevir sodium salt (0.1 nM to 10 μ M).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ . Causality: 72 hours allows for the degradation of pre-existing viral RNA and proteins, ensuring the readout reflects de novo inhibition of replication.

  • Multiplexed Readout (Self-Validation):

    • Step 4a (Cytotoxicity): Add CellTiter-Glo (Promega) to a parallel set of treated plates to measure cellular ATP levels. Causality: This ensures that viral reduction is not an artifact of drug-induced host cell death ( CC50​ must be >10 μ M).

    • Step 4b (Efficacy): Lyse the primary assay plate and add Luciferase Assay Reagent. Measure luminescence to quantify replicon translation.

  • Data Analysis: Normalize luminescence to the DMSO vehicle control and calculate the EC50​ using a 4-parameter logistic non-linear regression model.

References

  • Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy. Infection and Drug Resistance (PMC). Available at:[Link]

  • The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLoS Pathogens. Available at:[Link]

  • Danoprevir Monotherapy Decreases Inflammatory Markers in Patients with Chronic Hepatitis C Virus Infection. Antimicrobial Agents and Chemotherapy (PMC). Available at:[Link]

  • Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Viruses (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

Danoprevir sodium salt proper disposal procedures

Comprehensive Laboratory Guide: Danoprevir Sodium Salt Handling and Disposal Procedures Introduction As a Senior Application Scientist, I frequently consult on the lifecycle management of complex active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Danoprevir Sodium Salt Handling and Disposal Procedures

Introduction As a Senior Application Scientist, I frequently consult on the lifecycle management of complex active pharmaceutical ingredients (APIs) in research environments. Danoprevir sodium salt (also known as ITMN-191 or RG7227) is a highly potent, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease[1]. With an IC50 of approximately 0.29 nM[2], its extreme biological potency requires rigorous operational controls. Beyond its biological activity, the chemical structure of Danoprevir—which includes fluoroisoindole and acylsulfonamide moieties—dictates highly specific disposal and spill-management procedures to ensure laboratory safety and environmental compliance.

Section 1: Hazard Assessment & Causality Proper disposal of Danoprevir is not merely a regulatory formality; it is a chemical necessity driven by its molecular composition.

  • Halogenated Nature: The presence of a fluorine atom in the Danoprevir molecule strictly categorizes it as a halogenated compound. If routed to standard non-halogenated waste streams, incineration at lower temperatures can lead to the formation of highly corrosive hydrogen fluoride (HF) gas, which destroys incinerator linings and poses severe environmental hazards.

  • Thermal Decomposition: Upon combustion, the sulfonamide and macrocyclic nitrogen groups decompose to release toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3]. High-temperature incineration (>1000°C) equipped with flue-gas scrubbers is mandatory.

  • Solvent Vehicle Risks: In laboratory settings, Danoprevir is typically dissolved in Dimethyl Sulfoxide (DMSO)[2]. DMSO is a powerful penetration enhancer. If a spill occurs, the solvent can rapidly transport the potent API through intact skin and into the bloodstream, making spill containment a critical safety priority.

Section 2: Quantitative Data & Physicochemical Properties Understanding the physical properties of Danoprevir is essential for predicting its behavior during waste consolidation.

PropertyValueOperational & Disposal Relevance
Chemical Formula C35H46FN5O9SContains Fluorine (F) and Sulfur (S); mandates routing to Halogenated Waste streams.
Molecular Weight 731.83 g/mol [4]High molecular weight macrocycle; generates significant organic soot if improperly incinerated.
Target Potency HCV NS3/4A (IC50 = 0.29 nM)[2]Extreme biological potency; requires secondary containment to prevent environmental aquatic exposure.
Solubility DMSO (≥ 144 mg/mL), Ethanol[5]Stock solutions utilize organic solvents that must be treated as hazardous, flammable liquid waste.
Melting Point 153 - 155 °C[6]Solid API remains stable at room temperature but will emit toxic gases upon thermal decomposition[6].

Section 3: Step-by-Step Disposal Workflows

Protocol A: Solid API Waste Disposal

  • Collection: Sweep up dry powder using a dedicated anti-static brush and dustpan.

    • Causality: Danoprevir is often supplied as a finely milled powder. Anti-static tools prevent electrostatic repulsion, which could otherwise aerosolize the potent API and cause inhalation exposure[6].

  • Containment: Transfer the collected solid into a sealable, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Validation: Wipe the exterior of the sealed container with a 70% ethanol-soaked Kimwipe to ensure no residual API remains on the surface. Visually inspect the wipe for any white residue.

  • Labeling & Routing: Label the container explicitly as "Toxic Solid Waste - Contains Fluorinated API." Route to a licensed hazardous waste facility for high-temperature incineration.

Protocol B: Liquid Waste (DMSO/Ethanol Stocks)

  • Segregation: Pour all Danoprevir-containing solutions into a designated Halogenated Organic Waste carboy.

    • Causality: Despite being dissolved in non-halogenated solvents like DMSO or Ethanol, the API itself contains fluorine. Routing this mixture to non-halogenated waste is a critical compliance failure that disrupts proper incineration protocols.

  • Secondary Containment: Store the waste carboy in a secondary polyethylene spill tray.

  • Validation: Visually inspect the carboy for phase separation or precipitation. Danoprevir may crash out of solution if the hygroscopic DMSO absorbs ambient moisture over time, potentially clogging waste transfer lines.

Protocol C: Accidental Spill Management

  • Containment: Immediately surround the spill perimeter with a liquid-binding absorbent (e.g., vermiculite or universal spill pads)[6].

    • Causality: Preventing the spread of the solvent vehicle (DMSO) is the primary objective, as DMSO rapidly penetrates standard nitrile gloves and skin, carrying the dissolved API with it.

  • Neutralization & Removal: Mechanically collect the saturated absorbent material using disposable scoops and place it into a hazardous waste bag. Do not use a standard vacuum, which could aerosolize the compound[6].

  • Decontamination & Validation: Wash the affected surface with a 70% ethanol solution to solubilize any remaining API, followed by standard soap and water. Validate the cleanup by tactilely ensuring no slippery residue (characteristic of DMSO) remains on the benchtop.

Section 4: Operational Workflow Diagram

DanoprevirDisposal Start Danoprevir Waste Generation State Determine Physical State Start->State Solid Solid Powder / API State->Solid Liquid Liquid Solution (e.g., DMSO, EtOH) State->Liquid Spill Accidental Spill State->Spill SolidDisp Seal in HDPE container Label as Toxic Solid Solid->SolidDisp LiquidDisp Segregate into Halogenated Organic Waste Liquid->LiquidDisp SpillDisp Absorb with vermiculite Avoid skin contact (DMSO) Spill->SpillDisp Incineration High-Temp Incineration (>1000°C) with Scrubber SolidDisp->Incineration LiquidDisp->Incineration SpillDisp->Incineration

Decision tree for the proper segregation and disposal of Danoprevir based on physical state.

References

  • Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Danoprevir (ITMN-191) Data Sheet. BPS Bioscience. Available at:[Link]

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